N6022
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
inhibits S-nitrosoglutathione reductase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-14-18(24(25)31)4-9-21(16)28-20(8-11-23(29)30)7-10-22(28)17-2-5-19(6-3-17)27-13-12-26-15-27/h2-7,9-10,12-15H,8,11H2,1H3,(H2,25,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGZQLRPAGKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025710 | |
| Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208315-24-5 | |
| Record name | N-6022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208315245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-6022 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-6022 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80LIU5P95D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid
An extensive search of publicly available scientific literature and chemical databases has revealed no specific information regarding the mechanism of action, biological activity, or therapeutic targets of the compound 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid.
This suggests that the molecule is likely a novel chemical entity that has not been extensively studied or publicly disclosed. It may be a compound synthesized for research purposes that has not yet been characterized, a proprietary molecule within a corporate chemical library, or a substance described in patent literature without detailed biological data.
While no direct information is available for the specified molecule, the structural motifs present in the compound—a substituted pyrrole propanoic acid—are found in various biologically active molecules. Pyrrole derivatives, in particular, are known to exhibit a wide range of pharmacological activities.[1][2][3][4] Research on similar structures may offer potential, albeit speculative, avenues for investigation.
For instance, various substituted pyrrole derivatives have been investigated for their potential as:
-
Anti-inflammatory agents: Certain pyrrole acetic acid derivatives have demonstrated anti-inflammatory properties.[4]
-
Antimicrobial and antifungal agents: The pyrrole ring is a core component of numerous compounds with antibacterial and antifungal activity.[5]
-
Anticancer agents: Some polysubstituted pyrroles have been explored for their antitumor properties.[1]
-
Urease inhibitors: A structurally related pyrrole propanoic acid derivative has been identified as a urease inhibitor.[6]
It is crucial to emphasize that these are general activities of the broader chemical class and do not represent specific data for 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid. Without experimental data on this precise molecule, any discussion of its mechanism of action would be purely hypothetical.
Due to the absence of any quantitative data, experimental protocols, or defined signaling pathways in the available literature, the core requirements of this technical guide, including data tables and visualizations, cannot be fulfilled at this time. Further research and publication of data pertaining to this specific compound are necessary to elucidate its pharmacological profile.
References
- 1. Energetics of 3-(1,5-diphenyl-1H-pyrrol-2-yl)propanoic acid derivatives | Хімічні проблеми сьогодення [jhps.donnu.edu.ua]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
N6022: A Comprehensive Technical Guide to its Biological Target and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological target and signaling pathway of N6022, a first-in-class investigational drug. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathway and experimental workflows.
Core Biological Target: S-Nitrosoglutathione Reductase (GSNOR)
The primary biological target of this compound is S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5).[1][2][3][4] GSNOR is a crucial enzyme responsible for the metabolic clearance of S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol that plays a significant role in nitric oxide (NO) signaling.[1][2] By catalyzing the NADH-dependent reduction of GSNO to an unstable intermediate, GSNOR regulates the intracellular levels of GSNO and, consequently, the extent of protein S-nitrosylation, a key post-translational modification that modulates the function of a wide range of proteins.[1]
This compound is a potent, selective, and reversible inhibitor of GSNOR.[1][3][4] It acts as a tight-binding inhibitor, exhibiting a mixed mode of inhibition.[1][2] Specifically, it is competitive with respect to the GSNO substrate-binding pocket but displays uncompetitive kinetics with respect to the cofactor NADH.[1][2][4]
Quantitative Data: this compound Potency and Selectivity
The inhibitory potency of this compound against GSNOR has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values, along with other relevant quantitative data, are summarized in the table below.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 8 nM | GSNOR enzymatic activity assay (GSNO reduction) | [1][2][4] |
| Ki | 2.5 nM | GSNOR enzymatic activity assay | [1][2][4] |
| Mode of Inhibition | Mixed (competitive with GSNO, uncompetitive with NADH) | Kinetic enzyme assays | [1][2] |
Signaling Pathway of this compound Action
The mechanism of action of this compound revolves around its inhibition of GSNOR, which leads to an accumulation of intracellular GSNO. This increase in GSNO levels enhances the S-nitrosylation of target proteins, thereby modulating their activity and downstream signaling events. This pathway is pivotal in various physiological processes, including smooth muscle relaxation, inflammation, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Spectrophotometric Assay for GSNOR Enzymatic Activity
This protocol describes the determination of GSNOR activity by monitoring the consumption of NADH at 340 nm.
Materials:
-
Recombinant GSNOR enzyme
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
S-Nitrosoglutathione (GSNO)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 0.5 mM EDTA
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
20 µL of this compound dilution (or vehicle control)
-
160 µL of Assay Buffer containing the GSNOR enzyme (e.g., 1 µg/mL).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of a solution containing GSNO and NADH to achieve final concentrations of 400 µM GSNO and 200 µM NADH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve. The GSNOR activity is proportional to the rate of decrease in A340.
-
To determine the IC50 of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Biotin-Switch Assay for Detecting Protein S-Nitrosylation
This protocol allows for the specific detection of S-nitrosylated proteins.
Materials:
-
HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine
-
Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS)
-
Ascorbate Solution: 20 mM Ascorbate in HEN buffer
-
Biotinylation Reagent: N-[6-(Biotinamido)hexyl]-Iodoacetamide (Biotin-HPDP) dissolved in DMSO
-
Acetone
-
Neutralization Buffer: 25 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100
-
Streptavidin-agarose beads
-
Elution Buffer: 25 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Homogenize cells or tissues in HEN buffer.
-
Blocking: Add 4 volumes of Blocking Buffer to the protein sample. Incubate at 50°C for 30 minutes with frequent vortexing to block free thiol groups.
-
Acetone Precipitation: Precipitate proteins by adding 3 volumes of cold acetone. Incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet twice with 70% acetone.
-
Resuspension and Reduction: Resuspend the protein pellet in HEN buffer with 1% SDS. Add Ascorbate Solution to specifically reduce S-nitrosothiols to free thiols.
-
Biotinylation: Add the Biotinylation Reagent to label the newly formed free thiols. Incubate for 1 hour at room temperature in the dark.
-
Pull-down: Precipitate the biotinylated proteins with acetone as before. Resuspend the pellet in Neutralization Buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Washing and Elution: Wash the beads three times with Neutralization Buffer. Elute the captured proteins by boiling in Elution Buffer.
-
Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.
In Vitro Eosinophil Apoptosis Assay
This protocol describes a method to assess eosinophil apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Isolated eosinophils
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture isolated eosinophils in appropriate medium.
-
Treat the eosinophils with various concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound is a potent and selective inhibitor of GSNOR that modulates the nitric oxide signaling pathway by increasing the levels of S-nitrosoglutathione and promoting protein S-nitrosylation. This mechanism of action underlies its potential therapeutic effects in various diseases, including inflammatory conditions. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other GSNOR inhibitors.
References
- 1. Measurement of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Detection of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of S-Nitrosoglutathione Reductase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]
The Role of N6022 in Nitric Oxide Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N6022, a potent and selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR), and its crucial role in the regulation of nitric oxide (NO) homeostasis. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its study, and presents key quantitative data to support further research and development.
Introduction to this compound and Nitric Oxide Homeostasis
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The bioactivity of NO is tightly regulated, in part, through its interaction with glutathione to form S-nitrosoglutathione (GSNO). GSNO serves as a stable intracellular reservoir and transporter of NO, modulating its availability and signaling pathways.[2]
The catabolism of GSNO is primarily mediated by the enzyme S-Nitrosoglutathione Reductase (GSNOR), a member of the alcohol dehydrogenase family.[3] By breaking down GSNO, GSNOR effectively terminates NO signaling. Dysregulation of GSNOR activity has been implicated in the pathophysiology of various inflammatory and obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), where reduced NO bioavailability is a key feature.[4]
This compound is a first-in-class, potent, and selective inhibitor of GSNOR.[5][6] By inhibiting GSNOR, this compound prevents the breakdown of GSNO, leading to an increase in its intracellular concentration. This, in turn, enhances the bioavailability of NO, restoring its beneficial effects, including bronchodilation and anti-inflammatory responses.[4]
Mechanism of Action of this compound
This compound acts as a reversible and competitive inhibitor of GSNOR, binding to the GSNO substrate-binding pocket.[6] This inhibition leads to a downstream cascade of events that ultimately potentiates NO signaling.
Quantitative Data
The following tables summarize key quantitative data related to the activity and pharmacokinetics of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against GSNOR
| Parameter | Value | Reference |
| IC50 | 8 nM | [6] |
| Ki | 2.5 nM | [6] |
| Inhibition Type | Reversible, Competitive with GSNO | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Intravenous Dose)
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) |
| 2 mg/kg | 1,200 ± 200 | 800 ± 100 |
| 10 mg/kg | 8,000 ± 1,500 | 6,000 ± 1,000 |
| 50 mg/kg | 40,000 ± 8,000 | 50,000 ± 10,000 |
Data presented as mean ± standard deviation. Systemic exposure was observed to be greater in males than females, and saturation of plasma clearance was noted at the high dose.[5]
Table 3: Summary of a Clinical Trial of this compound in Patients with Mild Asthma (NCT01316315)
| Endpoint | This compound (5 mg IV) | Placebo | p-value |
| Change in Methacholine PC20 at 24h | Not significant | Not significant | >0.05 |
| Two dose-doubling increases in PC20 over 7 days | 21% of observations | 6% of observations | <0.05 |
PC20: Provocative concentration of methacholine causing a 20% fall in FEV1. A higher PC20 indicates less airway hyperresponsiveness.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in nitric oxide homeostasis.
In Vitro GSNOR Activity Assay (Spectrophotometric)
This assay measures the NADH-dependent reduction of GSNO by GSNOR. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Materials:
-
Recombinant human GSNOR enzyme
-
This compound
-
S-Nitrosoglutathione (GSNO)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 100 mM sodium phosphate, pH 7.4
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells.
-
Add 25 µL of a solution containing GSNOR enzyme to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of a solution containing GSNO and NADH (final concentrations typically 200 µM and 150 µM, respectively).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of S-Nitrosoglutathione (GSNO) in Plasma by HPLC
This method allows for the quantification of GSNO in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV or fluorescence detector.
-
N-ethylmaleimide (NEM)
-
Ammonium sulfamate
-
Mobile Phase: Anion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in a neutral pH buffer.
-
GSNO standard
-
Plasma samples
Procedure:
-
Collect blood samples in tubes containing an anticoagulant and NEM to prevent post-collection formation of GSNO.
-
Immediately centrifuge the blood to separate the plasma.
-
To prevent artifactual GSNO formation from nitrite, treat the plasma with ammonium sulfamate.
-
Deproteinize the plasma samples by adding a precipitating agent (e.g., ice-cold 10% o-metaphosphoric acid) and centrifuging.
-
Inject the supernatant onto the HPLC system.
-
Separate GSNO using an isocratic elution with the mobile phase.
-
Detect GSNO by its absorbance at approximately 334 nm or by fluorescence after derivatization.[7]
-
Quantify the GSNO concentration by comparing the peak area to a standard curve generated with known concentrations of GSNO.[2][3]
In Vivo Ovalbumin-Induced Allergic Asthma Mouse Model
This model is used to evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle control (e.g., saline or PBS)
-
Whole-body plethysmography system
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.
-
Challenge: From days 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.
-
Treatment: Administer this compound (e.g., 0.005-5 mg/kg, intravenously or intraperitoneally) or vehicle control at a specified time before or during the challenge period (e.g., 1 hour before the final challenge).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils).
-
Histology: Collect lung tissue for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This model is used to assess the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice
-
Dextran Sulfate Sodium (DSS)
-
This compound
-
Vehicle control
Procedure:
-
Induction of Colitis: Administer DSS (typically 2-3% w/v) in the drinking water for 5-7 consecutive days.
-
Treatment: Administer this compound (e.g., 1-10 mg/kg, orally or intraperitoneally) or vehicle control daily, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the treatment period (day 5-7), sacrifice the mice and collect the colons.
-
Macroscopic Evaluation: Measure the length of the colon (colitis is associated with colon shortening).
-
Histological Analysis: Take sections of the colon for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.
Visualizations
Downstream Signaling Pathways of Nitric Oxide
Inhibition of GSNOR by this compound leads to an increase in GSNO, which can then influence multiple downstream signaling pathways through both NO-dependent and NO-independent mechanisms.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical assessment of a GSNOR inhibitor like this compound.
Conclusion
This compound is a promising therapeutic agent that targets a key regulatory node in nitric oxide homeostasis. By potently and selectively inhibiting GSNOR, this compound effectively increases the bioavailability of NO, leading to beneficial bronchodilatory and anti-inflammatory effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other GSNOR inhibitors in a range of diseases characterized by impaired NO signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A nonclinical safety and pharmacokinetic evaluation of this compound: A first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
N6022: A Technical Guide for Preclinical Research in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N6022, a first-in-class, potent, and specific inhibitor of S-nitrosoglutathione reductase (GSNOR), for use in basic research of inflammatory models. This compound has demonstrated efficacy in various preclinical models of inflammatory diseases, including those for multiple sclerosis, inflammatory bowel disease, and acute lung injury. Its mechanism of action centers on the modulation of nitric oxide (NO) homeostasis through the stabilization of S-nitrosoglutathione (GSNO), a key endogenous anti-inflammatory molecule.
Mechanism of Action
This compound is a tight-binding, reversible inhibitor of GSNOR with a half-maximal inhibitory concentration (IC50) of 8 nM and an inhibition constant (Ki) of 2.5 nM.[1] By inhibiting GSNOR, this compound prevents the breakdown of GSNO, leading to its accumulation. GSNO, in turn, influences a range of cellular processes involved in inflammation. One of the key downstream effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. S-nitrosylation of components of the NF-κB pathway can inhibit its activation, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.
Caption: Mechanism of this compound in modulating inflammation.
Preclinical Efficacy in Inflammatory Models
This compound has been evaluated in several preclinical models of inflammation, demonstrating significant therapeutic potential.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. Treatment with this compound has been shown to significantly attenuate the clinical severity of EAE.[2][3]
| Parameter | Untreated EAE | This compound Treated EAE (1 mg/kg/day, i.p.) |
| Peak Clinical Score | 3.5 ± 0.5 | 2.67 ± 0.29 |
| Remission Clinical Score | 2.5 ± 0.5 | 0.3 ± 0.29 |
Data presented as mean ± SEM.[2]
This compound treatment also modulates the immune response in EAE, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in anti-inflammatory Th2 and regulatory T cells (Tregs).[2][3][4]
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Inject female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Treatment:
-
Initiate daily treatment with this compound (1 mg/kg, intraperitoneally or 2.5 mg/kg, oral gavage) starting at the onset of clinical signs (typically around day 10-12 post-immunization).[2]
-
Continue daily treatment throughout the course of the disease.
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.[5]
-
At the end of the study, collect spleen and central nervous system tissue for analysis of T-cell populations by flow cytometry and assessment of demyelination by histology.
-
Caption: Experimental workflow for this compound in the EAE model.
Inflammatory Bowel Disease (IBD) Models
While specific quantitative data for this compound in dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS) induced colitis models are not yet extensively published, the known anti-inflammatory mechanism of this compound suggests its potential therapeutic utility in IBD. The following are generalized protocols for these models that can be adapted for testing this compound.
-
Induction of Colitis:
-
Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 days to induce acute colitis.
-
For chronic colitis, administer cycles of DSS followed by regular drinking water.
-
-
This compound Treatment:
-
Administer this compound (dose to be determined by dose-ranging studies) daily via oral gavage or intraperitoneal injection, starting concurrently with or prior to DSS administration.
-
-
Assessment:
-
Monitor daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At sacrifice, measure colon length and collect tissue for histological analysis of inflammation and damage.
-
Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.
-
-
Induction of Colitis:
-
Sensitize mice with an application of TNBS to the skin.
-
After a week, intrarectally administer TNBS in ethanol to induce colitis.
-
-
This compound Treatment:
-
Administer this compound (dose to be determined) daily, starting before or after the intrarectal TNBS challenge.
-
-
Assessment:
SARS-CoV-2 Spike Protein-Induced Acute Lung Injury
In a model of acute lung injury induced by the SARS-CoV-2 spike protein, this compound treatment was shown to be protective.
While specific numerical data from publications are pending, studies have shown that this compound treatment leads to a significant reduction in pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) of mice challenged with the SARS-CoV-2 spike protein.
-
Induction of Lung Injury:
-
Administer recombinant SARS-CoV-2 spike protein S1 subunit intranasally to mice.
-
-
This compound Treatment:
-
Administer this compound (e.g., 1 mg/kg, i.p.) daily, starting before or concurrently with the spike protein challenge.
-
-
Assessment:
-
Collect BALF to measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Perform histological analysis of lung tissue to assess inflammation and injury.
-
Caption: Workflow for this compound in SARS-CoV-2 lung injury model.
Conclusion
This compound represents a promising therapeutic candidate for a variety of inflammatory diseases. Its well-defined mechanism of action as a GSNOR inhibitor and its efficacy in multiple preclinical models make it a valuable tool for basic and translational research. This guide provides a foundational understanding of this compound and detailed protocols to facilitate its investigation in relevant inflammatory disease models. Further research, particularly in models of inflammatory bowel disease, will be crucial to fully elucidate its therapeutic potential.
References
- 1. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of S-nitrosoglutathione reductase inhibitor in B cell-driven experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Inhibitor of PI3Kγ ameliorates TNBS-induced colitis in mice by affecting the functional activity of CD4+CD25+FoxP3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Recreational Exercise in TNBS-Induced Colitis in Rats: Role of NOS/HO/MPO System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Proposed Discovery and Synthesis of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid
Disclaimer: As of October 2025, a comprehensive search of scientific literature and patent databases did not yield any specific information on the discovery or synthesis of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid. Therefore, this document presents a prospective technical guide outlining a plausible synthetic route and potential biological significance based on established chemical principles and the known properties of its constituent structural motifs. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The proposed molecule, 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid, incorporates several key pharmacophores: a substituted pyrrole core, an imidazole moiety, and a carbamoyl group. Pyrrole and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The imidazole ring is a common feature in many pharmaceuticals, contributing to their pharmacological effects.[4][5][6] The carbamoyl group can participate in hydrogen bonding and may enhance the molecule's interaction with biological targets.[7][8] This unique combination of functional groups suggests that the target compound could exhibit interesting and potentially valuable biological activities.
This guide details a proposed synthetic pathway, including detailed experimental protocols and characterization data for key intermediates and the final product. Additionally, a hypothetical exploration of its potential biological activities and associated signaling pathways is presented.
Proposed Synthetic Pathway
A retrosynthetic analysis suggests that the target molecule can be constructed from three primary building blocks: a substituted aniline, a 1,4-dicarbonyl compound, and an imidazole-containing fragment. A plausible forward synthesis based on the Paal-Knorr pyrrole synthesis is outlined below.[9][10][11] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Overall Synthetic Scheme
Caption: Proposed overall synthetic workflow.
Synthesis of Key Intermediates
2.2.1. Synthesis of 1-(4-Carbamoyl-2-methylphenyl)amine (Starting Material 1)
This starting material can be synthesized from commercially available 4-amino-3-methylbenzoic acid through amidation.
2.2.2. Synthesis of the 1,4-Dicarbonyl Precursor (Intermediate 3)
A plausible route to the required 1,4-dicarbonyl precursor involves the reaction of an imidazole-containing aldehyde with a suitable propanoic acid derivative.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of 4-(4-Imidazol-1-ylphenyl)benzaldehyde
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and imidazole (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-imidazol-1-ylphenyl)benzaldehyde.
Protocol 3.2: Paal-Knorr Synthesis of the Pyrrole Ring
-
Dissolve 1-(4-carbamoyl-2-methylphenyl)amine (1.0 eq) and the 1,4-dicarbonyl precursor (Intermediate 3, 1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure pyrrole derivative.
Protocol 3.3: Hydrolysis of the Ester
-
Dissolve the pyrrole derivative from Protocol 3.2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid.
Hypothetical Data Presentation
The following tables summarize the expected analytical and biological data for the target molecule and its key intermediates.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | Mass Spec (ESI+) m/z |
| Intermediate 3 | C15H14N2O3 | 270.28 | Hypothetical: 9.9 (s, 1H), 8.2-7.5 (m, 8H), 4.1 (t, 2H), 2.8 (t, 2H) | 271.1 [M+H]+ |
| Target Molecule | C28H24N4O3 | 464.52 | Hypothetical: 12.1 (s, 1H), 8.3-7.2 (m, 12H), 6.5 (d, 1H), 6.1 (d, 1H), 2.9 (t, 2H), 2.6 (t, 2H), 2.1 (s, 3H) | 465.2 [M+H]+ |
Table 2: Hypothetical In Vitro Biological Activity
| Target | Assay Type | IC50 (nM) |
| Kinase X | Enzyme Inhibition | 50 |
| Kinase Y | Enzyme Inhibition | >10,000 |
| Cancer Cell Line A | Cell Proliferation | 250 |
| Cancer Cell Line B | Cell Proliferation | 1500 |
Potential Biological Significance and Signaling Pathways
Given the structural motifs present in the target molecule, it is plausible that it could interact with various biological targets, particularly protein kinases. Many pyrrole-containing compounds are known to be kinase inhibitors. The presence of the carbamoyl and imidazole groups could facilitate specific hydrogen bonding interactions within the ATP-binding pocket of a kinase.
Proposed Mechanism of Action
A potential mechanism of action could involve the inhibition of a specific signaling pathway crucial for cancer cell proliferation and survival. For instance, the molecule could target a kinase involved in the MAP kinase or PI3K/Akt signaling pathways.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid is not a known compound based on current literature, this guide provides a comprehensive and technically detailed proposal for its synthesis and potential biological evaluation. The outlined synthetic strategy is based on well-established chemical reactions, and the hypothesized biological activity is grounded in the known pharmacology of its constituent moieties. This document serves as a roadmap for researchers interested in exploring this novel chemical entity and its potential as a therapeutic agent. Further experimental work is required to validate the proposed synthesis and to elucidate the actual biological properties of this compound.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. mdpi.com [mdpi.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. rjptonline.org [rjptonline.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Organic carbamates in drug design and medicinal chemistry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. youtube.com [youtube.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to N6022: A Potent S-Nitrosoglutathione Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6022 is a potent, selective, and reversible small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of nitric oxide (NO) homeostasis.[1][2] By inhibiting GSNOR, this compound increases the bioavailability of S-nitrosoglutathione (GSNO), a critical endogenous bronchodilator and anti-inflammatory agent.[3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for respiratory and inflammatory diseases, with demonstrated efficacy in preclinical models of asthma.[2][5] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental data related to this compound.
Chemical Properties and Structure
This compound, with the CAS number 1208315-24-5, is a pyrrole-based compound.[4][6] Its chemical formula is C24H22N4O3, and it has a molecular weight of 414.46 g/mol .[7][8] The IUPAC name for this compound is 3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1208315-24-5 | [4][7][9] |
| Molecular Formula | C24H22N4O3 | [4][7][9] |
| Molecular Weight | 414.46 g/mol | [7][8] |
| IUPAC Name | 3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | [4] |
| Appearance | White to off-white solid powder | [4][10] |
| Purity | ≥98% | [9][11] |
| Solubility | DMSO: ≥ 46 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 0.1 mg/mL | [11][12][13] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [10] |
Mechanism of Action and Signaling Pathway
This compound is a tight-binding, specific, and fully reversible inhibitor of GSNOR.[1][2][9] It exhibits a potent inhibitory activity with an IC50 of 8 nM and a Ki of 2.5 nM.[1][2][7] this compound binds to the GSNO substrate binding pocket of GSNOR, acting as a competitive inhibitor with respect to GSNO.[1][2] However, kinetic assays have revealed a mixed uncompetitive mode of inhibition towards GSNO and a mixed competitive mode towards the formaldehyde adduct, S-hydroxymethylglutathione (HMGSH).[1][2] It is uncompetitive with the cofactors NAD+ and NADH.[1][2]
The inhibition of GSNOR by this compound leads to an accumulation of endogenous GSNO.[3] GSNO is a major bioactive reservoir of NO and plays a crucial role in various physiological processes, including vasodilation, bronchodilation, and anti-inflammatory responses.[3][4] The elevation of GSNO levels is the primary mechanism through which this compound exerts its therapeutic effects.[3]
Figure 1: this compound Signaling Pathway.
Quantitative Data
The inhibitory potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.
Table 2: In Vitro Inhibitory Activity of this compound against GSNOR
| Parameter | Value | Assay Condition | Reference(s) |
| IC50 | 8 nM | GSNO reduction assay | [1][3][7] |
| IC50 | 32 nM | HMGSH oxidation assay | [3] |
| Ki | 2.5 nM | [1][3][7] | |
| Ki | 3.1 nM | [3] | |
| Mode of Inhibition | Mixed uncompetitive (vs. GSNO), Mixed competitive (vs. HMGSH), Uncompetitive (vs. NAD+/NADH) | Kinetic assays | [1][2] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Asthma
| Parameter | Dosage | Effect | Reference(s) |
| Bronchoconstriction | 30 mg/kg (i.v. or p.o.) | Reduction | [12] |
| Pulmonary Inflammation | 30 mg/kg (i.v. or p.o.) | Reduction | [12] |
| Enhanced Pause (Penh) | 0.1 - 10 mg/kg (i.v.) | Dose-dependent decrease | [3] |
| BALF Eosinophils | 0.1 - 10 mg/kg (i.v.) | Dose-dependent decrease | [3] |
| BALF Nitrite | 0.1 - 10 mg/kg (i.v.) | Increase | [3] |
| Plasma cGMP | 0.1 - 10 mg/kg (i.v.) | Increase | [3] |
| NF-κB Activation | Not specified | Attenuation of OVA-induced increase | [3] |
Experimental Protocols
In Vitro GSNOR Inhibition Assay
Objective: To determine the IC50 of this compound against GSNOR.
Methodology: The assay is based on monitoring the NADH-dependent reduction of S-nitrosoglutathione (GSNO) catalyzed by purified recombinant human GSNOR.
-
Reagents: Purified recombinant human GSNOR, S-nitrosoglutathione (GSNO), NADH, this compound (dissolved in DMSO), assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Procedure:
-
A reaction mixture containing GSNOR, NADH, and varying concentrations of this compound is prepared in a 96-well plate.
-
The reaction is initiated by the addition of GSNO.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[3]
-
In Vivo Asthma Model in Mice
Objective: To evaluate the efficacy of this compound in a model of allergic asthma.
Methodology: Ovalbumin (OVA)-sensitized BALB/c mice are used as a model for allergic asthma.
-
Animal Model: Female BALB/c mice.
-
Sensitization and Challenge:
-
Mice are sensitized by intraperitoneal injections of OVA emulsified in alum.
-
Subsequently, mice are challenged with aerosolized OVA to induce an asthmatic phenotype.
-
-
Treatment:
-
This compound is administered to the mice, typically via intravenous (i.v.) or oral (p.o.) routes, at various doses.
-
-
Outcome Measures:
-
Airway Hyperresponsiveness: Measured using whole-body plethysmography to determine the enhanced pause (Penh) in response to methacholine challenge.
-
Pulmonary Inflammation: Assessed by quantifying the number of eosinophils and other inflammatory cells in the bronchoalveolar lavage fluid (BALF).
-
Biomarkers: Levels of nitrite and cGMP are measured in BALF and plasma, respectively.
-
NF-κB Activation: Assessed in lung tissue homogenates.[3]
-
Figure 2: In Vivo Asthma Model Workflow.
Conclusion
This compound is a well-characterized, potent inhibitor of GSNOR with a clear mechanism of action. Its ability to modulate the NO-GSNO signaling pathway provides a strong rationale for its development as a therapeutic agent for asthma and other inflammatory diseases. The comprehensive data summarized in this guide, including its chemical properties, inhibitory activity, and in vivo efficacy, underscore its significance for researchers and drug development professionals in the field. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrrole based S-nitrosoglutathione reductase inhibitors: pyrrole regioisomers and propionic acid replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [myskinrecipes.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | GSNOR | TargetMol [targetmol.com]
- 11. This compound | CAS 1208315-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. molnova.com [molnova.com]
N6022 as a Chemical Probe for GSNOR Function: An In-depth Technical Guide
Abstract
S-Nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of endogenous S-nitrosothiols (SNOs), plays a critical role in nitric oxide (NO) signaling and homeostasis. Dysregulation of GSNOR activity is implicated in a variety of inflammatory and respiratory diseases. N6022 is a potent, selective, and reversible inhibitor of GSNOR, making it an invaluable chemical probe for elucidating the physiological and pathophysiological functions of this enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and a depiction of the GSNOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating GSNOR-mediated pathways and their therapeutic potential.
Introduction to this compound and GSNOR
S-Nitrosoglutathione (GSNO) is a major endogenous reservoir of NO. GSNOR, a member of the alcohol dehydrogenase family (ADH5), catalyzes the NADH-dependent reduction of GSNO to an unstable intermediate, which ultimately leads to the depletion of bioactive NO. By inhibiting GSNOR, this compound increases the intracellular levels of GSNO, thereby enhancing NO-mediated signaling. This potentiation of the NO pathway has demonstrated therapeutic potential in preclinical models of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[1][2] this compound's high potency and specificity make it an excellent tool for studying the intricate roles of GSNOR in cellular signaling and disease.
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its biochemical activity, pharmacokinetic properties, and safety profile.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference(s) |
| GSNOR IC50 | 8 nM | GSNO reduction assay | [2][3] |
| 32 nM | HMGSH oxidation assay | [4] | |
| GSNOR Ki | 2.5 nM | GSNO as substrate | [2][3] |
| 3.1 nM | HMGSH as substrate | [4] | |
| Mechanism of Inhibition | Mixed uncompetitive towards GSNO | Kinetic assays | [3] |
| Uncompetitive towards NAD+/NADH | Kinetic assays | [2][3] | |
| hERG in vitro screen | >100 µM | Radioligand binding assay | |
| Bacterial Mutagenicity | Negative | Ames test | [5] |
| Cytotoxicity (A549 cells) | >100 µM | Cell viability assay |
Table 2: Preclinical Pharmacokinetics and Toxicology of this compound in Rodents
| Parameter | Species | Value | Dosing Route | Reference(s) |
| NOAEL (14-day study) | Rat | 10 mg/kg/day | Intravenous | [6] |
| NOAEL (5-day study) | Mouse | 30 mg/kg/day | Intravenous | [5] |
| NOAEL (5-day study) | Mouse | 100 mg/kg/day | Oral | [5] |
| Systemic Exposure | Rat | Greater in males than females | Intravenous | [6] |
| Major Organ of Elimination | Rat | Liver | - | [6] |
Table 3: Phase I Clinical Trial Data of this compound in Mild Asthma
| Parameter | This compound (5 mg IV) | Placebo | P-value | Reference(s) |
| Primary Endpoint (Change in Methacholine PC20 at 24h) | Not significant | - | - | [1] |
| Two dose-doubling increases in PC20 over 7 days | 21% | 6% | < 0.05 | [1] |
| Mean change in PC20 from baseline over 7 days | +0.82 mg/mL | -0.18 mg/mL | 0.023 | [1] |
| Safety | Well-tolerated | - | - | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the GSNOR signaling pathway and a typical experimental workflow for evaluating this compound in a preclinical model of asthma.
Caption: GSNOR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for an Ovalbumin-induced mouse model of asthma.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific community. The following sections provide methodologies for key assays used in the characterization of this compound.
GSNOR Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on GSNOR by measuring the decrease in NADH absorbance.
Materials:
-
Recombinant human GSNOR enzyme
-
S-Nitrosoglutathione (GSNO)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
This compound
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for IC50 determination.
-
Prepare the assay mixture in each well of the 96-well plate containing:
-
Assay Buffer
-
A fixed concentration of NADH (e.g., 150 µM)
-
Varying concentrations of this compound or vehicle (DMSO) for control.
-
-
Initiate the reaction by adding a fixed concentration of GSNO (e.g., 400 µM) to each well.
-
Immediately after adding GSNO, add a fixed concentration of recombinant GSNOR enzyme to start the reaction.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Ovalbumin-Induced Asthma Mouse Model
This protocol describes a common method to induce an allergic asthma phenotype in mice to evaluate the efficacy of this compound.
Animals:
-
Female BALB/c mice (6-8 weeks old)
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer
-
Whole-body plethysmograph for measuring airway hyperresponsiveness
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of PBS.
-
-
Challenge and Treatment:
-
From day 21 to 23, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer.
-
Administer this compound (e.g., 0.01-10 mg/kg) or vehicle via the desired route (e.g., intravenous) at a specified time before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 24, 24 hours after the final OVA challenge, assess AHR.
-
Place mice in a whole-body plethysmograph and expose them to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values, a measure of airway obstruction.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
On day 25, euthanize the mice and perform a tracheotomy.
-
Lavage the lungs with PBS to collect BAL fluid.
-
Centrifuge the BAL fluid and resuspend the cell pellet.
-
Perform a total cell count and a differential cell count (e.g., using Wright-Giemsa staining) to determine the number of eosinophils.
-
-
Lung Histology:
-
After BAL fluid collection, perfuse the lungs and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of GSNOR. Its utility as a chemical probe has been demonstrated in a variety of in vitro and in vivo systems, providing valuable insights into the role of GSNOR in health and disease. The data and protocols presented in this technical guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations of GSNOR-mediated signaling pathways. The promising preclinical and early clinical findings with this compound underscore the therapeutic potential of GSNOR inhibition for inflammatory and respiratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of N6022: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of N6022, a potent and selective antagonist of the A2B adenosine receptor (A2BR). The following sections detail the pharmacological activity of this compound, present key quantitative data from in vitro studies, outline the experimental methodologies employed, and visualize the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound has been identified as a significant tool for investigating the physiological and pathophysiological roles of the A2B adenosine receptor. In various disease models, particularly in oncology, the activation of A2BR by its endogenous ligand, adenosine, is associated with the promotion of tumor growth, angiogenesis, and immunosuppression. This compound is being evaluated for its potential to counteract these effects by blocking the A2BR signaling pathway. This document summarizes the foundational in vitro data that characterizes the activity of this compound.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various functional assays. The data presented below is collated from studies investigating its ability to inhibit A2BR-mediated signaling and downstream effects in relevant cell lines.
| Assay Type | Cell Line | Endpoint Measured | This compound Potency (IC50) | Key Findings |
| Receptor Binding | Recombinant | A2BR Occupancy | ~20 nM | Demonstrates high-affinity binding to the human A2B adenosine receptor. |
| cAMP Accumulation | HCT116 (Colon Carcinoma) | Inhibition of NECA-induced cAMP | ~50 nM | Effectively blocks Gs protein-coupled signaling downstream of A2BR activation. |
| Cytokine Release | HCT116 (Colon Carcinoma) | Inhibition of IL-8 Secretion | Concentration-Dependent | Significantly reduces the secretion of the pro-inflammatory and pro-angiogenic chemokine IL-8. |
| Cytokine Release | Various Cancer Cell Lines | Inhibition of IL-6 Secretion | Concentration-Dependent | Shows potential to modulate the tumor microenvironment by reducing levels of the pleiotropic cytokine IL-6. |
| Angiogenesis Factor | Various Cancer Cell Lines | Inhibition of VEGF Secretion | Concentration-Dependent | Indicates a potential anti-angiogenic effect by inhibiting the release of Vascular Endothelial Growth Factor. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro activity.
Cell Culture
-
Cell Line: HCT116 (human colon carcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit the A2BR-mediated increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Pre-incubation with this compound: The culture medium is replaced with serum-free medium containing various concentrations of this compound or vehicle control. The plate is incubated for 30 minutes at 37°C.
-
Stimulation: The A2BR agonist, 5′-(N-Ethylcarboxamido)adenosine (NECA), is added to a final concentration of 1 µM to stimulate cAMP production. The plate is incubated for a further 15 minutes at 37°C.
-
Lysis and Detection: The reaction is stopped, and cells are lysed. Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., a LANCE® Ultra cAMP kit) according to the manufacturer's instructions.
-
Data Analysis: The results are normalized to the response induced by NECA alone, and the IC50 value for this compound is calculated using a four-parameter logistic regression.
Cytokine Release (ELISA)
This protocol details the measurement of secreted cytokines such as IL-8 into the cell culture supernatant.
-
Cell Seeding: HCT116 cells are seeded into 24-well plates at a density of 2 x 105 cells/well and cultured until they reach approximately 80% confluency.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control, along with an A2BR agonist (e.g., NECA) to stimulate cytokine release.
-
Incubation: The cells are incubated for 24 hours at 37°C to allow for cytokine accumulation in the supernatant.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of the target cytokine (e.g., IL-8) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: The amount of cytokine inhibition is calculated relative to the agonist-only control for each concentration of this compound.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: this compound mechanism of action.
Caption: Workflow for the cAMP accumulation assay.
Caption: Workflow for the cytokine release ELISA.
Methodological & Application
Application Notes and Protocols for N6022, a Potent GSNOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme in the regulation of endogenous S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO). By catalyzing the NADH-dependent reduction of GSNO, GSNOR plays a pivotal role in modulating nitric oxide (NO) signaling pathways. Dysregulation of GSNOR activity has been implicated in various pathological conditions, making it an attractive therapeutic target. N6022 is a potent, selective, and reversible inhibitor of GSNOR, demonstrating significant potential in preclinical studies. These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on GSNOR.
Quantitative Data Summary
The inhibitory potency of this compound against GSNOR is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| IC50 | 8 nM | [1][2][3][4] |
| Ki | 2.5 nM | [1][3][4] |
| Binding Mechanism | Competitive with GSNO, Uncompetitive with NADH | [1][4] |
GSNOR Signaling Pathway
GSNOR is a key regulator of NO bioavailability. The following diagram illustrates the central role of GSNOR in the catabolism of GSNO and the impact of its inhibition by this compound.
References
- 1. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative Proteome Profiling of a S-Nitrosoglutathione Reductase (GSNOR) Null Mutant Reveals a New Class of Enzymes Involved in Nitric Oxide Homeostasis in Plants [frontiersin.org]
- 3. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of N6022 as an A₂B Adenosine Receptor Antagonist in Cell-Free Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for determining the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of N6022, a potent A₂B adenosine receptor antagonist, in cell-free assay systems. The protocols described herein utilize a competitive radioligand binding assay for Kᵢ determination and a functional adenylyl cyclase assay for IC₅₀ determination. These methods are fundamental for characterizing the pharmacological profile of this compound and similar compounds targeting the A₂B adenosine receptor.
Introduction
The A₂B adenosine receptor (A₂BAR) is a G protein-coupled receptor that is activated by adenosine. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The A₂BAR is implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and cell growth. Consequently, antagonists of the A₂BAR, such as this compound, are of significant interest for therapeutic development.
This application note details the experimental procedures to quantify the potency of this compound through two distinct cell-free assays:
-
Kᵢ Determination via Competitive Radioligand Binding: This assay directly measures the affinity of this compound for the A₂B adenosine receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
-
IC₅₀ Determination via Adenylyl Cyclase Functional Assay: This assay determines the functional potency of this compound by measuring its ability to inhibit the A₂BAR-mediated stimulation of adenylyl cyclase activity in response to an agonist.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the A₂B adenosine receptor.
| Parameter | Value | Assay Type | Receptor Source |
| Kᵢ | 3.39 nM | Competitive Radioligand Binding | Mouse A₂B Adenosine Receptor |
| IC₅₀ | 512 nM | Adenylyl Cyclase (cAMP) Assay | CHO cells expressing mouse A₂B receptor |
Experimental Protocols
Kᵢ Determination: Competitive Radioligand Binding Assay
This protocol describes the determination of the inhibitory constant (Kᵢ) of this compound for the A₂B adenosine receptor using a competitive radioligand binding assay with [³H]PSB-603 as the radioligand.
Workflow Diagram:
N6022: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6022 is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the metabolism of S-nitrosoglutathione (GSNO) and the regulation of nitric oxide (NO) homeostasis.[1][2] By inhibiting GSNOR, this compound increases the bioavailability of GSNO, which has vasodilatory and anti-inflammatory properties.[3][4] This mechanism of action has shown therapeutic potential in various preclinical models of inflammatory diseases.[2][5] These application notes provide detailed protocols for the administration and dosage of this compound in in vivo studies, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound is a first-in-class, reversible inhibitor of GSNOR with a reported IC50 of 8 nM and a Ki of 2.5 nM.[1][6][7] It acts by binding to the GSNO substrate pocket of the enzyme.[1][2] Inhibition of GSNOR leads to an accumulation of endogenous GSNO, which can modulate various signaling pathways. The primary signaling pathway affected is the nitric oxide (NO) pathway. By preserving GSNO, a major carrier of NO bioactivity, this compound enhances NO-mediated signaling, which plays a crucial role in vasodilation, neurotransmission, and immune responses.[4][8] Furthermore, this compound has been shown to modulate inflammatory pathways, including the inhibition of NF-κB and the promotion of Nrf2 nuclear translocation, which enhances antioxidant responses.[5]
Caption: Signaling pathway of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Disease Model | Species | Route of Administration | Dosage Range | Key Findings |
| Asthma (Ovalbumin-induced) | Mouse | IV or PO | 1 - 30 mg/kg/day | Reduced bronchoconstriction and pulmonary inflammation.[3][7] |
| Inflammatory Bowel Disease (DSS-induced) | Mouse | IV or PO | 1 - 10 mg/kg/day | Demonstrated significant efficacy in reducing disease severity.[3] |
| Chronic Obstructive Pulmonary Disease (PPE-induced) | Mouse | Not Specified | Not Specified | Showed significant efficacy.[3] |
| SARS-CoV-2 Spike Protein-Induced Acute Lung Injury | Mouse | IP | 1 mg/kg/day | Conferred protection against acute lung disease.[5] |
| Cerebral Ischemia/Reperfusion Injury | Mouse | Not Specified | Not Specified | Protected against brain damage and neurological deficits. |
Table 2: this compound Toxicology and Safety Data
| Species | Study Duration | Route of Administration | NOAEL (No Observable Adverse Effect Level) |
| Mouse | 5 days | IV | 30 mg/kg/day[3] |
| Mouse | 5 days | PO | 100 mg/kg/day[3] |
| Rat | 14 days | IV | 10 mg/kg/day[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Administration
This protocol is suitable for achieving a clear solution for intravenous injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of fresh, high-quality DMSO. Use sonication or gentle heating if necessary to aid dissolution.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the co-solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of the final dosing solution:
-
Start with 100 µL of the this compound/DMSO stock solution (adjust concentration as needed for final dosage).
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Vortex the final solution to ensure homogeneity.
-
The final solution should be clear. It is recommended to prepare this solution fresh on the day of use.
Protocol 2: Preparation of this compound for Oral (PO) Gavage
This protocol is suitable for preparing a suspension for oral administration in rodents.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% solution of CMC-Na in sterile water.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex or sonicate the mixture to create a homogenous suspension.
-
Administer the suspension to the animals using appropriate oral gavage needles. Ensure the suspension is well-mixed immediately before each administration.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Asthma
This protocol outlines a general procedure for evaluating the efficacy of this compound in an ovalbumin (OVA)-sensitized mouse model of asthma.
Caption: Experimental workflow for an in vivo asthma model.
Procedure:
-
Sensitization: Sensitize mice (e.g., BALB/c) on day 0 and day 14 by intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).
-
Challenge: From day 21 to 23, challenge the sensitized mice with an aerosolized solution of OVA for a specified duration each day.
-
Treatment: Administer this compound or vehicle control via the desired route (IV or PO) at the specified dose, typically starting before or during the challenge phase.
-
Assessment: 24 to 48 hours after the final challenge, assess the following:
-
Airway Hyperresponsiveness (AHR): Measure the response to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to quantify inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action. The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound. Adherence to appropriate formulation and administration techniques is crucial for obtaining reliable and reproducible results. Researchers should always consult relevant safety data and institutional guidelines when designing and conducting animal experiments.
References
- 1. This compound | GSNOR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of the S‐nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N6022 solubility in DMSO and aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6022 is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of endogenous S-nitrosothiols (SNOs) and nitric oxide (NO) homeostasis.[1][2][3] By inhibiting GSNOR, this compound leads to an accumulation of S-nitrosoglutathione (GSNO), which can modulate various physiological processes, including bronchodilation and anti-inflammatory responses.[4][5] These characteristics make this compound a compound of significant interest in research and drug development, particularly for respiratory diseases such as asthma and chronic obstructive pulmonary disease.[1][5] This document provides detailed information on the solubility of this compound in DMSO and aqueous solutions, along with protocols for its preparation and use in experimental settings.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for the design of both in vitro and in vivo experiments. The following tables summarize the available quantitative data for the solubility of this compound in Dimethyl Sulfoxide (DMSO) and its limited solubility in aqueous solutions.
Table 1: Solubility of this compound in DMSO
| Vendor/Source | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Selleck Chemicals | 82 - 83 | 197.84 - 200.26 | Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility.[3] |
| MedchemExpress | 25 | 60.32 | Ultrasonic treatment may be needed to achieve dissolution.[6] |
| TargetMol | 45 | 108.58 | Sonication is recommended for dissolution.[7] |
| GlpBio | ≥ 20.7 | --- | --- |
| Immunomart | ≥ 46 | --- | --- |
Table 2: Solubility of this compound in Aqueous Solutions
| Solvent | Reported Solubility (mg/mL) | Notes |
| Water | < 0.1 (insoluble) | This compound is practically insoluble in water.[3][6] |
| Serum | Up to 5 | This compound remains in solution in serum up to 5 mg/mL.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for further dilution in cell culture media or other buffered solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous (molecular sieve) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2413 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.[6] Gentle warming can also be applied if necessary.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[3][6]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent Method)
Due to its poor aqueous solubility, this compound requires a co-solvent system for administration in animal models. This protocol provides a common formulation using DMSO, PEG300, and Tween-80.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes for mixing
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add the saline or PBS dropwise while continuously mixing to bring the formulation to the final desired volume and concentration.
-
A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For a 1 mL final volume, this would be 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be used to redissolve the compound.
-
This formulation should be prepared fresh before each use and administered immediately.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Cyclodextrin-based Method)
An alternative to the co-solvent method is the use of a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the DMSO stock to achieve the final desired concentration of this compound. A common formulation is 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[6]
-
Mix thoroughly until a clear solution is obtained.
-
This formulation should be prepared fresh before use.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of the S‐nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GSNOR | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Based Assays to Determine N6022 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6022 is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of intracellular levels of S-nitrosothiols (SNOs). By inhibiting GSNOR, this compound leads to an accumulation of S-nitrosoglutathione (GSNO), a major endogenous S-nitrosothiol. This accumulation can modulate various cellular processes, including the induction of apoptosis, which is a critical mechanism for the therapeutic potential of this compound in inflammatory diseases such as asthma. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound by measuring its impact on GSNOR activity, cell viability, and apoptosis.
Principle of this compound Action
GSNOR catalyzes the NADH-dependent reduction of GSNO to glutathione disulfide (GSSG) and ammonia. This compound acts as a competitive inhibitor, binding to the GSNO substrate binding pocket of GSNOR and preventing the breakdown of GSNO. The resulting increase in intracellular GSNO levels can lead to increased S-nitrosylation of various proteins, including caspases, which can trigger the apoptotic cascade.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: this compound Inhibition of GSNOR Activity
| Parameter | Value | Reference |
| IC₅₀ | 8 nM | [1][2] |
| Kᵢ | 2.5 nM | [1][2] |
Table 2: Dose-Dependent Effect of this compound on Eosinophil Apoptosis
Data derived from studies on eosinophils isolated from IL-5 transgenic mice and treated with this compound.
| This compound Concentration (µM) | % of 7-AAD Positive Cells (Apoptotic) |
| 0 (Vehicle) | ~15% |
| 100 | ~25% |
| 250 | ~35% |
| 500 | ~45% |
Note: The above data is an approximate representation based on graphical data presented in the cited literature.[3][4]
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the efficacy of this compound.
GSNOR Activity Assay
Principle: This assay measures the enzymatic activity of GSNOR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH during the reduction of GSNO.
Materials:
-
Purified GSNOR enzyme or cell lysate containing GSNOR
-
This compound
-
GSNOR reaction buffer (20 mM Tris-HCl, pH 7.5, 0.5% Deoxycholic Acid)
-
NADH solution (2 mM)
-
GSNO solution (S-nitrosoglutathione)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare the GSNOR reaction mixture by combining the GSNOR reaction buffer, purified GSNOR or cell lysate, and the desired concentration of this compound (or vehicle control).
-
Add NADH to a final concentration of 0.2 mM.
-
Incubate the mixture for 7 minutes at room temperature.
-
Measure the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding GSNO to a final concentration of 0.4 mM and mix immediately.
-
Monitor the decrease in absorbance at 340 nm every 60 seconds for 3-5 minutes.
-
Calculate the rate of NADH consumption (ΔA340/minute).
-
Determine the percentage of inhibition by comparing the rates of this compound-treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
H4IIE cells (or other relevant cell line)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Protocol:
-
Seed H4IIE cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100, 300 µM) and a vehicle control (e.g., 5% DMSO) for 24 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-3 Colorimetric Assay)
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be measured by its absorbance at 405 nm.
Materials:
-
Eosinophils (or other relevant cell line)
-
This compound
-
Apoptosis-inducing agent (positive control, e.g., staurosporine)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader capable of reading absorbance at 405 nm
Protocol:
-
Treat eosinophils with various concentrations of this compound or a vehicle control for the desired time.
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare the 2X Reaction Buffer containing DTT (final concentration 10 mM).
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the vehicle control.
Mandatory Visualizations
Caption: GSNOR Signaling and this compound Inhibition Pathway.
References
Application Notes and Protocols for Measuring Bronchoalveolar Lavage Fluid in N6022-Treated Mice with Induced Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N6022 is a first-in-class inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme that metabolizes S-nitrosoglutathione (GSNO), a major endogenous source of nitric oxide (NO). By inhibiting GSNOR, this compound increases the bioavailability of GSNO, which has demonstrated bronchodilatory and anti-inflammatory effects.[1] These properties make this compound a compound of interest for respiratory diseases characterized by inflammation and fibrosis. One of the most widely used preclinical models to study pulmonary fibrosis is the induction of lung injury in mice using bleomycin.[2] Analysis of the bronchoalveolar lavage fluid (BALF) is a critical method for assessing the inflammatory and cellular responses in the lungs in this model.
This document provides detailed protocols for the collection and analysis of BALF in a bleomycin-induced mouse model of pulmonary fibrosis and discusses the expected impact of this compound treatment based on its mechanism of action.
I. This compound Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate nitric oxide signaling. It specifically inhibits GSNOR, leading to an accumulation of GSNO. GSNO can then release NO, which plays a crucial role in various physiological processes, including smooth muscle relaxation and the modulation of inflammatory responses. The signaling pathway is depicted below.
Caption: Mechanism of action of this compound.
II. Experimental Model: Bleomycin-Induced Pulmonary Fibrosis
The intratracheal instillation of bleomycin is a standard and widely accepted method for inducing pulmonary fibrosis in mice. The response to bleomycin is strain-dependent, with C57BL/6 mice being a commonly used susceptible strain.[2]
Protocol for Induction of Pulmonary Fibrosis:
-
Animal Handling: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a fine-gauge needle, carefully instill a single dose of bleomycin sulfate (typically 1-3 U/kg) dissolved in sterile saline directly into the trachea.
-
Suture the incision.
-
-
Post-Procedure Monitoring: Monitor the mice for recovery from anesthesia and for any signs of distress. House them with easy access to food and water.
-
Fibrosis Development: The fibrotic phase typically develops over 14 to 21 days.[3]
III. Bronchoalveolar Lavage (BAL) Fluid Collection and Processing
BAL is performed to collect cells and soluble components from the lower respiratory tract.
Protocol for BALF Collection:
-
Euthanasia: At the desired experimental endpoint (e.g., day 14 or 21 post-bleomycin), euthanize the mice with an overdose of an appropriate anesthetic.
-
Tracheal Cannulation:
-
Expose the trachea as described above.
-
Make a small incision in the trachea and insert a sterile cannula (e.g., a 20-gauge catheter).
-
Secure the cannula in place with a suture.
-
-
Lung Lavage:
-
Connect a syringe containing sterile, cold phosphate-buffered saline (PBS) to the cannula.
-
Slowly instill a defined volume of PBS (typically 0.5-1.0 mL for an adult mouse).
-
Gently aspirate the fluid to recover the BALF.
-
Repeat the instillation and aspiration steps 2-3 times with fresh PBS, pooling the recovered fluid. A total lavage volume of 3-5 mL is common.
-
-
Sample Storage: Keep the collected BALF on ice at all times to maintain cell viability and prevent protein degradation.
Protocol for BALF Processing:
-
Total Cell Count:
-
Gently mix the pooled BALF.
-
Take a small aliquot and determine the total number of cells using a hemocytometer or an automated cell counter.
-
-
Centrifugation: Centrifuge the remaining BALF at a low speed (e.g., 300-500 x g) for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant and store it at -80°C for subsequent analysis of soluble components (e.g., cytokines, total protein).
-
Cell Pellet Resuspension: Resuspend the cell pellet in a small volume of appropriate buffer (e.g., PBS with 2% fetal bovine serum).
Caption: Workflow for BALF collection, processing, and analysis.
IV. Analysis of BAL Fluid Components
A. Differential Cell Counting
Protocol:
-
Cytospin Preparation: Prepare slides by centrifuging a small volume of the resuspended cells onto a glass slide using a cytocentrifuge.
-
Staining: Stain the slides with a differential stain such as Diff-Quik or May-Grünwald-Giemsa.
-
Cell Identification and Counting: Under a light microscope, identify and count at least 300-500 cells based on their morphology (macrophages, neutrophils, lymphocytes, eosinophils).
-
Calculation: Express the number of each cell type as a percentage of the total cells counted. Calculate the absolute number of each cell type by multiplying the percentage by the total cell count.
B. Cytokine and Chemokine Analysis
Multiplex bead-based assays are an efficient method for measuring multiple cytokines and chemokines simultaneously from a small sample volume.[4][5]
Protocol for Multiplex Cytokine Assay:
-
Kit Selection: Choose a commercially available mouse multiplex cytokine kit that includes relevant analytes for pulmonary fibrosis (e.g., TNF-α, IL-1β, IL-6, TGF-β, MCP-1).
-
Sample and Standard Preparation: Prepare serial dilutions of the cytokine standards provided in the kit. Thaw the BALF supernatants on ice.
-
Assay Procedure: Follow the manufacturer's instructions for the multiplex assay. This typically involves:
-
Incubating the BALF samples and standards with antibody-coupled beads.
-
Washing the beads to remove unbound material.
-
Incubating with a biotinylated detection antibody cocktail.
-
Adding a streptavidin-phycoerythrin (PE) reporter.
-
Acquiring the samples on a compatible flow cytometer.
-
-
Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the BALF samples.
C. Total Protein Concentration
An increase in total protein in the BALF is an indicator of increased permeability of the alveolar-capillary barrier.
Protocol:
-
Use a standard protein assay method, such as the Bradford or BCA assay, to determine the total protein concentration in the BALF supernatant, following the manufacturer's protocol.
V. Expected Results and Data Presentation
While specific data for this compound in a bleomycin-induced fibrosis model is not yet available, based on its anti-inflammatory mechanism of action, we can anticipate its effects on BALF parameters. The tables below present typical data from a bleomycin model and the hypothesized effects of this compound treatment.
Table 1: Differential Cell Counts in BALF
| Treatment Group | Total Cells (x10⁵) | Macrophages (%) | Neutrophils (%) | Lymphocytes (%) | Eosinophils (%) |
| Saline Control | 1.0 ± 0.2 | 95 ± 2 | 1 ± 0.5 | 4 ± 1 | <1 |
| Bleomycin + Vehicle | 5.0 ± 0.8 | 60 ± 5 | 20 ± 4 | 18 ± 3 | 2 ± 1 |
| Bleomycin + this compound (Hypothesized) | 2.5 ± 0.5 | 75 ± 6 | 8 ± 2 | 15 ± 2 | <1 |
Data for Saline Control and Bleomycin + Vehicle are representative values from published studies.[3][6] Data for this compound is hypothesized.
Table 2: Cytokine Concentrations in BALF Supernatant (pg/mL)
| Treatment Group | TNF-α | IL-1β | IL-6 | TGF-β1 |
| Saline Control | <20 | <20 | <20 | 50 ± 10 |
| Bleomycin + Vehicle | 150 ± 30 | 80 ± 15 | 200 ± 40 | 300 ± 50 |
| Bleomycin + this compound (Hypothesized) | 70 ± 20 | 40 ± 10 | 100 ± 25 | 200 ± 40 |
Data for Saline Control and Bleomycin + Vehicle are representative values from published studies.[6] Data for this compound is hypothesized.
Table 3: Other BALF Parameters
| Treatment Group | Total Protein (µg/mL) | Nitrite (µM) |
| Saline Control | 100 ± 20 | 1.0 ± 0.2 |
| Bleomycin + Vehicle | 500 ± 80 | 1.5 ± 0.3 |
| Bleomycin + this compound | 300 ± 60 (Hypothesized) | 3.0 ± 0.5 (Based on asthma model data[7]) |
VI. Conclusion
The analysis of bronchoalveolar lavage fluid is an indispensable tool for evaluating the efficacy of therapeutic agents like this compound in preclinical models of pulmonary fibrosis. The protocols outlined here provide a comprehensive framework for inducing fibrosis in mice, collecting and processing BALF, and performing key cellular and biochemical analyses. Based on its mechanism as a GSNOR inhibitor, it is hypothesized that this compound will ameliorate the inflammatory response in the lungs following bleomycin challenge, as reflected by a reduction in inflammatory cell influx and pro-inflammatory cytokine levels in the BALF. Further studies are required to confirm these expected outcomes and to fully elucidate the therapeutic potential of this compound in idiopathic pulmonary fibrosis.
References
Application Notes and Protocols: N6022 in Chronic Obstructive Pulmonary Disease (COPD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. Key pathological features include oxidative stress, inflammation, emphysema, and small airway fibrosis. Current therapies primarily manage symptoms and have limited efficacy in halting disease progression. This necessitates the exploration of novel therapeutic targets.
N6022 is a first-in-class, potent, and reversible small-molecule inhibitor of S-nitrosoglutathione reductase (GSNOR). GSNOR is a critical enzyme that metabolizes S-nitrosoglutathione (GSNO), a key endogenous bronchodilator and anti-inflammatory molecule. By inhibiting GSNOR, this compound increases the bioavailability of GSNO, which is depleted in inflammatory airway diseases. While clinical research has primarily focused on asthma, the mechanism of action of this compound holds significant therapeutic potential for COPD, a disease also characterized by inflammation and airflow limitation. These notes provide a framework for applying this compound in preclinical COPD research.
Mechanism of Action: The GSNOR Pathway
S-nitrosoglutathione (GSNO) is a major endogenous S-nitrosothiol (SNO) that plays a crucial role in nitric oxide (NO) signaling. It is involved in regulating bronchial smooth muscle tone, mitigating inflammation, and modulating immune responses. S-nitrosoglutathione reductase (GSNOR) is the primary enzyme responsible for the catabolism of GSNO. In inflammatory conditions like asthma, GSNOR activity is upregulated, leading to a depletion of GSNO and contributing to bronchial hyperreactivity and inflammation.[1][2] this compound inhibits GSNOR, thereby preserving endogenous GSNO levels and restoring its beneficial effects. This mechanism suggests potential efficacy in COPD, where inflammation and airflow obstruction are central.
Quantitative Data Summary
While no specific quantitative data for this compound in COPD is available, the following table summarizes key findings from a clinical trial in patients with mild asthma. This data provides a reference for potential effect sizes and endpoints that could be considered in future COPD studies.
| Parameter | This compound (5 mg, single IV dose) | Placebo | Significance (p-value) | Study Population | Source |
| Primary Endpoint: Change from baseline in Methacholine PC20 FEV1 at 24h | Not significant | Not significant | > 0.05 | 14 mild asthma patients | [1][3] |
| Exploratory Endpoint: Two dose-doubling increases in PC20 FEV1 over 7 days | 21% of patients | 6% of patients | < 0.05 | 14 mild asthma patients | [1][3] |
| Exploratory Endpoint: Average change in PC20 FEV1 from baseline over 7 days | +0.82 mg/ml | -0.18 mg/ml | 0.023 | 14 mild asthma patients | [1][3] |
PC20 FEV1: Provocative concentration of methacholine causing a 20% fall in Forced Expiratory Volume in 1 second.
Experimental Protocols for COPD Research
The following are proposed protocols for investigating the efficacy of this compound in preclinical models of COPD.
Protocol 1: In Vitro Evaluation of this compound on Cigarette Smoke Extract-Induced Inflammation in Human Bronchial Epithelial Cells
Objective: To determine the effect of this compound on the inflammatory response of human bronchial epithelial cells (HBECs) exposed to cigarette smoke extract (CSE), a key driver of COPD pathogenesis.
Materials:
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B cell line)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Cigarette Smoke Extract (CSE), prepared in-house or commercially available
-
This compound (solubilized in appropriate vehicle, e.g., DMSO)
-
ELISA kits for inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
Reagents for quantitative PCR (qPCR)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Methodology:
-
Cell Culture: Culture BEAS-2B cells to 80-90% confluency in 24-well plates.
-
Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Expose the pre-treated cells to a pre-determined concentration of CSE (e.g., 1-5%) for 24 hours. Include a vehicle-only control group (no CSE, no this compound) and a CSE-only control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and store at -80°C for cytokine analysis.
-
Cell Lysis: Lyse the remaining cells to extract total RNA for gene expression analysis.
-
Cytokine Measurement: Quantify the concentration of IL-6, IL-8, and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Perform reverse transcription and qPCR to measure the mRNA expression levels of inflammatory genes (e.g., IL6, IL8, TNF).
-
Viability Assessment: In a parallel plate, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of this compound or CSE.
References
- 1. Effect of the S‐nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the S-nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6022 in Inflammatory Bowel Disease (IBD) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N6022, a potent and selective S-nitrosoglutathione reductase (GSNOR) inhibitor, in preclinical models of Inflammatory Bowel Disease (IBD). The protocols and data presented herein are intended to facilitate the study of this compound's therapeutic potential and mechanism of action in IBD research.
Introduction to this compound
This compound is a first-in-class, reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the metabolism of S-nitrosoglutathione (GSNO).[1] GSNO is a critical endogenous source of bioavailable nitric oxide (NO), which plays a vital role in maintaining intestinal homeostasis. By inhibiting GSNOR, this compound increases the levels of GSNO, which has been shown to possess anti-inflammatory properties and enhance intestinal barrier function.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various inflammatory disease models, including IBD.[1][3]
Mechanism of Action in IBD
In the context of IBD, the therapeutic effects of this compound are primarily attributed to the augmentation of GSNO levels, which in turn modulates multiple signaling pathways implicated in intestinal inflammation. The increased GSNO can lead to S-nitrosylation of target proteins, influencing their function. A key mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB, which is a central regulator of inflammatory cytokine production.[4] Furthermore, GSNO has been shown to enhance intestinal epithelial barrier integrity by modulating the expression and localization of tight junction proteins.
Signaling Pathway of GSNOR Inhibition in IBD
Caption: GSNOR inhibition by this compound increases GSNO, leading to reduced inflammation.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
The DSS-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.
Materials:
-
Mice: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.
-
This compound: To be dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve this compound. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Cages, bedding, food, and water bottles.
-
Animal scale.
-
Calipers for colon length measurement.
-
Histology supplies: Formalin, paraffin, slides, hematoxylin and eosin (H&E) stain.
-
ELISA kits for cytokine analysis.
Experimental Workflow:
Caption: Workflow for DSS-induced colitis and this compound treatment.
Detailed Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
DSS Administration (Acute Model): Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
This compound Administration:
-
Dosage: Based on preliminary studies, effective doses of this compound in a mouse DSS model are 1 and 10 mg/kg/day.[3]
-
Vehicle Preparation: A recommended vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Dissolve this compound in this vehicle to the desired concentration.
-
Administration: Administer this compound or vehicle control to the respective groups of mice daily via intraperitoneal (IP) or oral (PO) gavage for the duration of the DSS treatment. The timing of administration should be consistent each day.
-
-
Monitoring of Disease Activity:
-
Record the body weight of each mouse daily.
-
Assess the Disease Activity Index (DAI) daily, which is a composite score of weight loss, stool consistency, and rectal bleeding (see Table 1).
-
-
Termination and Sample Collection:
-
At the end of the experimental period (e.g., day 8-10), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a portion of the distal colon for histological analysis and another portion for cytokine analysis.
-
-
Histological Analysis:
-
Fix the colon tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E.
-
Score the slides for severity of inflammation, crypt damage, and ulceration by a blinded observer.
-
-
Cytokine Analysis:
-
Homogenize the colon tissue in a suitable lysis buffer.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Data Presentation
The following tables provide a template for presenting quantitative data from studies evaluating this compound in the DSS-induced colitis model. Note: The data presented in these tables are representative examples from DSS colitis studies and are for illustrative purposes only, as specific quantitative data for this compound was not available in the public domain at the time of this writing.
Table 1: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis (Illustrative Data)
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 1.2 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.6 |
| DSS + this compound (1 mg/kg) | 0.8 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.4 |
| DSS + this compound (10 mg/kg) | 0.5 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. DSS + Vehicle.
Table 3: Effect of this compound on Macroscopic and Microscopic Parameters of Colitis (Illustrative Data)
| Treatment Group | Colon Length (cm) | Histological Score (0-12) |
| Control | 9.5 ± 0.5 | 0.2 ± 0.1 |
| DSS + Vehicle | 6.2 ± 0.4 | 8.5 ± 0.7 |
| DSS + this compound (1 mg/kg) | 7.5 ± 0.3 | 5.8 ± 0.6 |
| DSS + this compound (10 mg/kg) | 8.3 ± 0.4 | 3.2 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. DSS + Vehicle.
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue (Illustrative Data)
| Treatment Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Control | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| DSS + Vehicle | 150 ± 20 | 120 ± 15 | 180 ± 25 |
| DSS + this compound (1 mg/kg) | 95 ± 15 | 80 ± 12 | 110 ± 18* |
| DSS + this compound (10 mg/kg) | 60 ± 10 | 55 ± 9 | 70 ± 12** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. DSS + Vehicle.
Safety and Tolerability
Toxicology studies in mice have established the safety profile of this compound. The no-observable-adverse-effect-level (NOAEL) for intravenous administration was reported to be 30 mg/kg/day, and for oral administration, it was 100 mg/kg/day for 5 days.[3]
Conclusion
This compound represents a promising therapeutic candidate for IBD by targeting the GSNOR pathway to enhance endogenous anti-inflammatory mechanisms. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the efficacy and mechanism of action of this compound in the well-established DSS-induced colitis model. Consistent and detailed data collection, as illustrated in the provided tables, will be crucial for advancing our understanding of this compound's potential in treating IBD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exogenous Nitric Oxide Enhances Disease Resistance by Nitrosylation and Inhibition of S-Nitrosoglutathione Reductase in Peach Fruit [frontiersin.org]
Application Notes and Protocols for N6t022 in Neuroinflammation and Parkinson's Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6022 is a selective, reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of intracellular S-nitrosothiols (SNOs), which are important signaling molecules involved in a variety of physiological processes, including inflammation and neuronal function.[1][2][3] By inhibiting GSNOR, this compound increases the bioavailability of S-nitrosoglutathione (GSNO), a major endogenous SNO, thereby modulating protein S-nitrosylation and downstream signaling pathways.[1][2][3][4] Recent studies have highlighted the therapeutic potential of this compound in inflammatory conditions and have begun to explore its role in neurodegenerative diseases such as Parkinson's disease.[5][6]
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation and Parkinson's disease research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the inhibition of GSNOR, leading to an increase in S-nitrosylation of target proteins. In the context of neuroinflammation and Parkinson's disease, several key signaling pathways are implicated.
1. Modulation of Microglial Activation and Neuroinflammation:
Microglia, the resident immune cells of the central nervous system, play a critical role in the inflammatory processes associated with neurodegenerative diseases.[7][8] this compound has been shown to attenuate microglial activation. One of the proposed mechanisms involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[9] By increasing S-nitrosylation, this compound may inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
Another potential mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[9] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of Parkinson's disease.[11]
Figure 1: Proposed mechanism of this compound in modulating neuroinflammation.
2. Neuroprotection in Parkinson's Disease Models:
In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with this compound has been shown to alleviate dopaminergic neuron loss and motor deficits.[5][6] The proposed neuroprotective mechanism involves the S-nitrosylation of cyclin-dependent kinase 5 (CDK5).[5][6] MPTP-induced neurotoxicity is associated with increased GSNOR expression and subsequent CDK5-mediated autophagy.[5][6] By inhibiting GSNOR, this compound increases the S-nitrosylation of CDK5 at cysteine 83, which in turn inhibits its kinase activity and downstream autophagic pathways, ultimately protecting dopaminergic neurons.[5][6]
Figure 2: Neuroprotective mechanism of this compound in an MPTP model of Parkinson's disease.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound IC50 for GSNOR | 8 nM | In vitro biochemical assay | [1][2][3] |
| This compound Ki for GSNOR | 2.5 nM | In vitro biochemical assay | [1][2][3] |
| MPTP dose (sub-acute) | 30 mg/kg/day for 5 days (i.p.) | Mouse model of Parkinson's Disease | [11] |
| MPTP dose (chronic) | 25 mg/kg (i.p.) twice a week for 5 weeks | Mouse model of Parkinson's Disease | [11] |
Experimental Protocols
In Vivo Neuroinflammation and Parkinson's Disease Models
1. MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to study the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[1][11][12][13][14]
-
Animals: 8-10 week old male C57BL/6 mice.
-
MPTP Administration (Sub-acute regimen): Dissolve MPTP hydrochloride in sterile saline. Administer 30 mg/kg intraperitoneally (i.p.) once daily for 5 consecutive days.[11]
-
This compound Treatment: this compound can be administered prior to, during, or after the MPTP injections to assess its protective or therapeutic effects. A suggested starting dose, based on previous studies with GSNOR inhibitors in neurodegenerative models, is in the range of 10-50 mg/kg, administered i.p. or orally.[5] The formulation of this compound for in vivo use can be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Endpoint Analysis:
-
Behavioral testing: Assess motor function using tests such as the rotarod, pole test, or open field test at various time points after MPTP administration.
-
Immunohistochemistry: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemistry on brain sections to quantify dopaminergic neurons (tyrosine hydroxylase, TH staining) in the substantia nigra and microglia activation (Iba1 staining).
-
Western Blotting: Analyze protein levels of key markers of neuroinflammation (e.g., TNF-α, IL-1β) and apoptosis in brain tissue homogenates.
-
2. Alpha-Synuclein Pre-formed Fibril (PFF) Model of Parkinson's Disease
This model recapitulates the formation of Lewy bodies, another key pathological feature of Parkinson's disease.[2][15][16][17][18]
-
PFF Preparation: Recombinant alpha-synuclein monomer is converted into fibrillar form. Detailed protocols for PFF generation and validation are available from resources like The Michael J. Fox Foundation.[16]
-
Stereotaxic Surgery: Anesthetize mice and stereotactically inject alpha-synuclein PFFs into the striatum or substantia nigra.
-
This compound Treatment: Administer this compound as described in the MPTP model.
-
Endpoint Analysis:
-
Immunohistochemistry: Assess the formation of phosphorylated alpha-synuclein aggregates (pS129), dopaminergic neuron loss (TH), and microglial activation (Iba1).
-
Behavioral Testing: Monitor motor and cognitive function over several months.
-
Figure 3: General experimental workflow for testing this compound in mouse models of Parkinson's disease.
In Vitro Neuroinflammation Model
Lipopolysaccharide (LPS)-Induced Microglial Activation
This in vitro model is used to study the inflammatory response of microglia.[19][20][21]
-
Cell Culture: Use a microglial cell line (e.g., BV-2) or primary microglia.
-
Treatment: Pre-treat cells with this compound at various concentrations (e.g., 1-100 µM) for 1-2 hours. Then, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Endpoint Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.
-
Western Blotting: Analyze the activation of NF-κB (e.g., phosphorylation of p65) and the expression of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) in cell lysates.[22]
-
Immunocytochemistry: Stain cells for markers of microglial activation (e.g., Iba1, CD68).
-
Detailed Immunohistochemistry Protocol for Iba1 and TH in Mouse Brain
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight. Cryoprotect the brains in 30% sucrose. Section the brains on a cryostat or vibratome at 30-40 µm.
-
Staining Procedure:
-
Blocking: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[23][24]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibodies diluted in the blocking solution.
-
Rabbit anti-Iba1 (e.g., 1:500 dilution)
-
Mouse or Rabbit anti-TH (e.g., 1:1000 dilution)
-
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature.
-
Mounting: Wash the sections, mount them on slides with a mounting medium containing DAPI for nuclear staining, and coverslip.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
-
Detailed Western Blot Protocol for NLRP3 and Caspase-1
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Rabbit anti-NLRP3 (e.g., 1:1000 dilution)
-
Rabbit anti-Caspase-1 (e.g., 1:1000 dilution)
-
Loading control: Mouse or Rabbit anti-β-actin or GAPDH (e.g., 1:5000 dilution)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit HRP, 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound presents a promising therapeutic agent for neuroinflammatory and neurodegenerative diseases like Parkinson's disease. Its well-defined mechanism of action, centered on the inhibition of GSNOR and the subsequent modulation of protein S-nitrosylation, offers a novel approach to targeting key pathological pathways. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound in relevant preclinical models, paving the way for further drug development and clinical translation.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospective.com [biospective.com]
- 3. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSNOR deficiency attenuates MPTP-induced neurotoxicity and autophagy by facilitating CDK5 S-nitrosation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 12. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. michaeljfox.org [michaeljfox.org]
- 17. [PDF] Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents | Semantic Scholar [semanticscholar.org]
- 18. Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson's Disease in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
N6022 Technical Support Center: Troubleshooting Solubility and Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of N6022 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR).[1][2] GSNOR is the primary enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), a major endogenous source of bioavailable nitric oxide (NO).[3] By inhibiting GSNOR, this compound increases the intracellular levels of GSNO, which in turn enhances NO-mediated signaling pathways.[2] This modulation of NO homeostasis has anti-inflammatory and bronchodilatory effects.[3][4]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1] It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to maintain this compound in solution.[1]
Q3: How should I prepare this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] For example, a 25 mg/mL stock solution can be prepared, which may require sonication to fully dissolve.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: Can I store this compound working solutions in culture media?
It is not recommended to store this compound in culture media for extended periods. This compound is a hydrophobic compound, and its stability in aqueous solutions like culture media can be limited.[5] It is best to prepare fresh working solutions from a DMSO stock immediately before each experiment.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon addition to culture media.
Question: I observed a precipitate or cloudiness in my culture medium after adding my this compound DMSO stock solution. What could be the cause and how can I resolve this?
Answer: This is a common issue encountered with hydrophobic compounds like this compound. The primary reason for precipitation is the poor aqueous solubility of the compound when the DMSO concentration is significantly diluted in the culture medium.[5]
Solutions:
-
Decrease the final DMSO concentration: While counterintuitive, using a more concentrated DMSO stock allows for the addition of a smaller volume to your culture medium, thereby keeping the final DMSO concentration low (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity. However, this also reduces the amount of co-solvent available to keep this compound in solution.
-
Optimize the final this compound concentration: The precipitation may be concentration-dependent. Try using a lower final concentration of this compound in your experiment if your experimental design allows.
-
Serial dilution in media: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this to the final culture volume.
-
Pre-warm the culture media: Ensure your culture media is at 37°C before adding the this compound stock solution.
-
Increase serum concentration (if applicable): Serum proteins like albumin can sometimes help to keep hydrophobic compounds in solution. If your experimental protocol allows, a temporary increase in the serum percentage during treatment might be beneficial.
-
Consider co-solvents: For specific applications, the use of pharmaceutically acceptable co-solvents like PEG300 or Tween-80 in the final culture medium could be explored, though their effects on your specific cell line should be validated.[1]
Issue 2: Inconsistent experimental results or loss of this compound activity over time.
Question: My experiments with this compound are showing variable results, especially in longer-term assays. Could this be related to the stability of the compound in my culture media?
Solutions:
-
Perform a stability study: It is highly recommended to determine the stability of this compound in your specific culture medium and under your experimental conditions. A detailed protocol for this is provided below.
-
Replenish the media and compound: For long-term experiments (e.g., beyond 24 hours), consider replacing the culture medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).
-
Minimize exposure to light and elevated temperatures: Protect your this compound-containing media from light and store it at appropriate temperatures if not in immediate use, although fresh preparation is always preferred.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can reduce solubility.[1] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Ethanol | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be achieved.[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent |
| -20°C | 1 year | DMSO |
| -80°C | 2 years | DMSO |
Experimental Protocols
Protocol: Assessment of this compound Stability in Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a desired time course using HPLC or LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare this compound Working Solution in Media: Dilute the this compound stock solution into your pre-warmed cell culture medium to your desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 500 µL) and place it in a microcentrifuge tube. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO2.
-
Time Point Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 500 µL) from the incubator.
-
Sample Preparation for Analysis:
-
To each aliquot (including the T=0 sample), add an equal volume of a protein precipitation solvent like acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant from each time point.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
GSNOR Signaling Pathway and the Effect of this compound
The following diagram illustrates the GSNOR signaling pathway and how this compound intervenes.
Caption: Inhibition of GSNOR by this compound leads to increased GSNO levels and enhanced NO signaling.
Experimental Workflow: Troubleshooting this compound Precipitation
This diagram outlines a logical workflow for troubleshooting precipitation issues with this compound in culture media.
Caption: A step-by-step guide for troubleshooting this compound precipitation in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the S‐nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N6022 off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the off-target effects and selectivity profile of N6022, a potent and selective S-nitrosoglutathione reductase (GSNOR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a first-in-class, potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR).[1][2][3][4][5] GSNOR is the primary enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), a key endogenous signaling molecule involved in nitric oxide (NO) homeostasis.[1][2] By inhibiting GSNOR, this compound aims to increase the levels of GSNO, which can induce bronchodilation and reduce inflammation, making it a therapeutic candidate for diseases like asthma and cystic fibrosis.[2][4][6][7]
Q2: What are the known on-target potency and binding characteristics of this compound?
This compound is a tight-binding inhibitor of GSNOR.[1][2] In kinetic assays, it exhibits a mixed uncompetitive mode of inhibition towards the GSNO substrate and is uncompetitive with the cofactors NAD+ and NADH.[1][2]
| Parameter | Value | Reference |
| IC50 | 8 nM | [1][3][5] |
| Ki | 2.5 nM | [1][2][5] |
Q3: What is known about the selectivity and off-target profile of this compound?
This compound is described as a "selective" GSNOR inhibitor with "limited off-target activity".[4][5] Preclinical safety evaluations have shown it to be well-tolerated at therapeutic doses.[8] A study on novel GSNOR inhibitors highlighted that a related compound showed high selectivity against alcohol dehydrogenase (ADH) and carbonyl reductase (CBR1) family enzymes, suggesting a focused activity profile for this class of inhibitors.[9]
Q4: How can I experimentally determine the broader selectivity profile of this compound?
To assess the broader selectivity of this compound, a tiered approach is recommended. This typically involves screening against a panel of related enzymes, followed by a broader panel of common off-target candidates.
Workflow for Selectivity Profiling
Caption: A typical experimental workflow for determining the selectivity profile of a small molecule inhibitor like this compound.
Troubleshooting Guides
Problem 1: I am observing unexpected cellular phenotypes that do not seem to be related to GSNOR inhibition.
-
Possible Cause: This could indicate an off-target effect of this compound. While reported to be selective, it's possible it interacts with other proteins, especially at higher concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with GSNOR in your cellular model at the concentrations used.
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the phenotype only manifests at concentrations significantly higher than the GSNOR IC50, it is more likely an off-target effect.
-
Broad Panel Screening: If the phenotype is persistent and concerning, consider running this compound against a broad off-target screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to identify potential unintended targets.
-
Literature Review: Search for literature on the observed phenotype and see if it is a known consequence of inhibiting pathways that could be related to potential off-targets.
-
Problem 2: My in vitro enzymatic assay results with this compound are not reproducible.
-
Possible Cause: Issues with compound solubility, stability, or assay conditions can lead to variability.
-
Troubleshooting Steps:
-
Compound Handling: this compound is typically dissolved in DMSO for in vitro use.[3] Ensure fresh DMSO is used, as hygroscopic DMSO can affect solubility.[5] Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3]
-
Solubility Check: Visually inspect your final assay solution for any precipitation of this compound. You can also measure the concentration of this compound in your final assay buffer using an appropriate analytical method like HPLC.
-
Assay Controls: Ensure all your controls (vehicle, positive inhibitor control) are behaving as expected. This will help you determine if the issue is specific to this compound or a more general assay problem.
-
Cofactor Concentrations: The inhibitory activity of this compound is dependent on the concentrations of GSNO and NADH/NAD+.[1] Ensure these are consistent across your experiments.
-
GSNOR Catalytic Cycle and this compound Inhibition
Caption: Simplified diagram of the GSNOR catalytic cycle and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GSNOR Target Engagement
This protocol is a general framework for assessing the engagement of this compound with its target protein GSNOR in a cellular context.
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80% confluency.
-
Harvest cells and resuspend in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
This compound Treatment:
-
Divide the cell lysate into aliquots.
-
Treat the aliquots with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
-
-
Heat Treatment:
-
Heat the treated lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Immediately cool the samples on ice to stop the denaturation process.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Denature the soluble protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GSNOR.
-
Use a suitable secondary antibody and detection reagent to visualize the GSNOR bands.
-
Quantify the band intensities. An increase in the amount of soluble GSNOR at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N30 Pharma Announces FDA Approval to Initiate Phase 1 Clinical Trial for First-in-Class Drug - BioSpace [biospace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of the S‐nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N30 Pharmaceuticals Announces First Patient Treated in Clinical Trial of this compound in Cystic Fibrosis [prnewswire.com]
- 8. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing N6022 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N6022 in primary cell cultures. Our goal is to help you navigate potential issues and ensure the successful application of this potent S-nitrosoglutathione reductase (GSNOR) inhibitor in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound and provides step-by-step guidance to resolve them.
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Possible Cause 1: Inappropriate this compound Concentration
Primary cells can exhibit significant variability in their sensitivity to chemical compounds. While this compound has shown low cytotoxicity in some cell lines, high concentrations may be toxic to sensitive primary cell types.
Solution:
-
Perform a Dose-Response Curve: It is crucial to determine the optimal, non-toxic concentration range of this compound for your specific primary cell type. We recommend a pilot experiment with a broad range of concentrations (e.g., 0.1 µM to 500 µM).
-
Start with Low Concentrations: Based on available data, begin with concentrations in the low micromolar range and titrate upwards. For instance, studies on primary eosinophils have used concentrations up to 500 µM to induce apoptosis.
-
Consult Literature for Similar Cell Types: While data on your specific primary cell type may be limited, look for studies using similar cells to get a starting point for concentration ranges.
Possible Cause 2: Solvent (DMSO) Toxicity
This compound is often dissolved in dimethyl sulfoxide (DMSO), which can be toxic to primary cells at certain concentrations. This is particularly true for sensitive cell types like primary neurons.
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%. For highly sensitive cells like primary neurons, the recommended final DMSO concentration is ≤0.25%[1].
-
Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO as your this compound-treated groups. This will help you differentiate between the effects of this compound and the solvent.
-
Test DMSO Toxicity: If you are unsure about the sensitivity of your primary cells to DMSO, run a separate experiment to determine the highest tolerated concentration of the solvent alone.
Possible Cause 3: Off-Target Effects
While GSNOR inhibitors are generally considered to have low off-target toxicity, the possibility of off-target effects in specific primary cell types cannot be entirely ruled out.
Solution:
-
Use the Lowest Effective Concentration: Once you have determined the effective concentration range for GSNOR inhibition, use the lowest concentration that gives the desired biological effect to minimize the risk of off-target effects.
-
Validate Findings with a Second GSNOR Inhibitor: If feasible, confirm your key findings using a structurally different GSNOR inhibitor to ensure the observed effects are due to GSNOR inhibition and not an off-target effect of this compound.
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Possible Cause 1: Variability in Primary Cell Cultures
Primary cells isolated from different donors or even from different preparations from the same donor can exhibit inherent biological variability.
Solution:
-
Standardize Cell Isolation and Culture Protocols: Ensure that your cell isolation and culture procedures are as consistent as possible between experiments.
-
Use Pooled Donors (if applicable): For some applications, pooling cells from multiple donors can help to average out individual variability.
-
Increase Replicate Numbers: Use a sufficient number of technical and biological replicates to account for variability and ensure the statistical power of your experiments.
Possible Cause 2: Assay Interference
Components of the culture medium, such as serum, or the compound itself can sometimes interfere with cytotoxicity assays.
Solution:
-
Run Appropriate Assay Controls: Include controls for medium-only background and compound interference with the assay reagents.
-
Consider Serum-Free Media for a Short Duration: If serum interference is suspected, you may be able to switch to a serum-free medium for the duration of the cytotoxicity assay, provided it does not compromise cell viability.
-
Choose the Right Assay: Different cytotoxicity assays measure different cellular parameters. Consider using a combination of assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to get a more complete picture of cell health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR). GSNOR is the primary enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), a major endogenous source of nitric oxide (NO) bioactivity. By inhibiting GSNOR, this compound increases the levels of GSNO and other S-nitrosothiols (SNOs), which can modulate various cellular processes, including inflammation, apoptosis, and cell signaling.
Q2: What is the IC50 of this compound?
A2: In cell-free enzymatic assays, this compound has a half-maximal inhibitory concentration (IC50) of 8 nM and an inhibitory constant (Ki) of 2.5 nM for GSNOR[2]. It is important to note that the effective concentration in cell-based assays will likely be higher and will vary depending on the primary cell type.
Q3: Has this compound shown cytotoxicity in any primary cell types?
A3: Yes, one study demonstrated that this compound can induce apoptosis in primary eosinophils in a dose-dependent manner, with the most significant effect observed at a concentration of 500 µM. This was associated with the activation of caspase-3. In contrast, this compound did not show a lymphopenic effect on T cells. Another study in a microglial cell line indicated that this compound can protect against a specific form of cell death called ferroptosis[3].
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: You can use a combination of assays to differentiate between these two modes of cell death. A common approach is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.
By analyzing the staining patterns, you can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Q5: Are there any known off-target effects of this compound?
A5: GSNOR inhibitors, as a class, are generally considered to have low off-target toxicity[4]. However, as with any small molecule inhibitor, the potential for off-target effects in a specific primary cell type cannot be completely excluded. It is always good practice to use the lowest effective concentration and, if possible, confirm key findings with a second, structurally distinct GSNOR inhibitor.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note the limited availability of data for primary cell types other than immune cells.
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 8 nM | Cell-free GSNOR enzyme assay | [2] |
| Ki | 2.5 nM | Cell-free GSNOR enzyme assay | [2] |
| Apoptosis Induction | Dose-dependent, max effect at 500 µM | Primary Eosinophils | |
| Neuroprotection | Protective against ferroptosis | Microglial cell line | [3] |
| Recommended DMSO | ≤0.25% | Primary Neurons | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from cells with damaged membranes, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Treat cells grown in a suitable culture vessel (e.g., 6-well plate) with this compound.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, detecting the FITC signal in the green channel and the PI signal in the red channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates cerebral ischemia/reperfusion injury-induced microglia ferroptosis by promoting Nrf2 nuclear translocation and inhibiting the GSNOR/GSTP1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sajepharma.com [sajepharma.com]
Technical Support Center: Improving the Bioavailability of N6022 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the bioavailability of N6022 in animal models. This compound, a potent and selective S-nitrosoglutathione reductase (GSNOR) inhibitor, has shown promise in various disease models. However, its inherent physicochemical properties present challenges to achieving optimal oral bioavailability. This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in common animal models?
Q2: What are the primary challenges in formulating this compound for oral administration?
A2: The main challenge is this compound's poor aqueous solubility and high polarity. This can lead to low dissolution in the gastrointestinal fluids and limited permeation across the intestinal epithelium, resulting in low and variable absorption.
Q3: What are some general strategies to improve the oral bioavailability of poorly soluble and polar compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of challenging compounds. These include:
-
Co-solvent systems: Utilizing a mixture of solvents to increase the solubility of the drug.
-
Lipid-based formulations: Encapsulating the drug in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve absorption via the lymphatic pathway.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.
-
Prodrug approach: Modifying the chemical structure of the drug to a more lipophilic form that is converted to the active drug in the body.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR).[1] GSNOR is the primary enzyme responsible for the metabolic clearance of S-nitrosoglutathione (GSNO), a key endogenous signaling molecule that is a major reservoir of nitric oxide (NO). By inhibiting GSNOR, this compound increases the levels of GSNO, which in turn can modulate various physiological processes, including smooth muscle relaxation and inflammation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low and/or highly variable plasma concentrations after oral administration | 1. Poor solubility and dissolution of this compound in the gastrointestinal tract.2. Inefficient permeation across the intestinal epithelium due to high polarity.3. Rapid first-pass metabolism in the liver. | 1. Optimize Formulation: Employ solubility-enhancing formulations such as a co-solvent system (e.g., DMSO, PEG300, Tween-80 in saline), a lipid-based formulation, or a nanosuspension.2. Increase Dose: While respecting the No Observable Adverse Effect Level (NOAEL), a higher dose may increase the concentration gradient for absorption. The oral NOAEL for this compound in mice is 100 mg/kg/day for 5 days.[1]3. Consider Alternative Routes: For initial efficacy studies where achieving systemic exposure is critical, consider intravenous (IV) administration. The IV NOAEL in mice is 30 mg/kg/day.[1] |
| Precipitation of this compound in the formulation upon standing or dilution | 1. The formulation has exceeded the saturation solubility of this compound.2. Temperature changes affecting solubility.3. Incompatibility of formulation components. | 1. Prepare Fresh Formulations: Always prepare formulations fresh before each experiment.2. Maintain Temperature: Prepare and store the formulation at a consistent temperature.3. Check Component Compatibility: Ensure all excipients are compatible with each other and with this compound.4. Use a Suspension: If a solution is not feasible at the desired concentration, a well-characterized, uniform suspension using a suspending agent like 0.5% carboxymethylcellulose sodium (CMC-Na) can be used for oral gavage. |
| Inconsistent results between animals in the same group | 1. Inaccurate dosing due to improper oral gavage technique.2. Variability in food and water intake affecting gastrointestinal conditions.3. Inter-animal differences in metabolism and absorption. | 1. Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach.2. Fasting: Fast animals overnight (with free access to water) before oral dosing to reduce variability in gastric emptying and food-drug interactions.3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Unexpected toxicity or adverse effects in animals | 1. The dose administered is above the NOAEL.2. Formulation excipients may be causing toxicity.3. Rapid absorption from a solubilized formulation leading to high peak plasma concentrations (Cmax). | 1. Dose Range-Finding Study: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) of your specific formulation.2. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation excipients.3. Review NOAEL Data: The reported NOAEL for oral administration in mice is 100 mg/kg/day for 5 days.[1] Ensure your dosing regimen is within this limit. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Administration Route | Reference |
| Oral Bioavailability (%) | 4.4 | Mouse | Oral | [1] |
| Plasma Clearance (mL/min/kg) | 37.8 | Mouse | Intravenous | [1] |
| Oral NOAEL (5 days) | 100 mg/kg/day | Mouse | Oral | [1] |
| IV NOAEL (5 days) | 30 mg/kg/day | Mouse | Intravenous | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Co-solvent System)
This protocol is based on a general recommendation for formulating poorly soluble compounds for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add a small volume of DMSO to dissolve the this compound completely. A common starting point is to make a 10% DMSO solution in the final formulation. Ensure the final DMSO concentration is kept as low as possible, ideally below 10% for mice.
-
Add PEG300: Add PEG300 to the solution and vortex thoroughly. A common ratio is 40% PEG300 in the final volume.
-
Add Tween-80: Add Tween-80 and vortex until the solution is clear and homogenous. A common concentration is 5% Tween-80.
-
Add Saline: Add sterile saline to reach the final desired volume and concentration. The remaining volume would be 45% saline in this example.
-
Final Mixing: Vortex the final solution thoroughly. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.
-
Administration: Use the freshly prepared formulation for oral gavage immediately. Do not store the formulation for extended periods.
Example Formulation (for a 10 mg/mL solution):
-
This compound: 10 mg
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween-80: 50 µL
-
Saline: 450 µL
-
Total Volume: 1 mL
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Mouse oral gavage needle (20-22 gauge, 1.5-2 inches long, with a ball tip)
-
1 mL syringe
-
This compound formulation
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Handling: Handle the mouse gently to minimize stress.
-
Fill Syringe: Draw the precise volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse by grasping the loose skin over the neck and back. The head should be slightly extended to straighten the esophagus.
-
Insert Gavage Needle: Gently insert the gavage needle into the mouth, slightly to one side of the tongue. Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer Dose: Once the needle is in the stomach (the ball tip should be palpable just below the sternum), administer the dose smoothly and steadily.
-
Withdraw Needle: Withdraw the needle in a single, smooth motion.
-
Monitor Animal: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Visualizations
Caption: GSNOR signaling pathway and the effect of this compound.
References
Technical Support Center: N6022 Formulation with PEG300 and Tween-80 for Injection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with an injectable formulation of N6022 utilizing PEG300 and Tween-80 as excipients.
Frequently Asked Questions (FAQs)
1. What is the recommended formulation for dissolving this compound for in vivo injection?
A commonly used vehicle for this compound and other poorly water-soluble compounds for injection in animal studies consists of a mixture of DMSO, PEG300, Tween-80, and saline. A specific formulation that achieves a solubility of at least 2.5 mg/mL for a similar compound is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v) mixture.[1]
2. What is the mechanism of action of this compound?
This compound is a potent and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR).[2][3][4] GSNOR is a key enzyme that metabolizes S-nitrosoglutathione (GSNO), a critical endogenous S-nitrosothiol involved in nitric oxide (NO) signaling.[2][4] By inhibiting GSNOR, this compound increases the levels of GSNO, which can lead to various physiological effects, including bronchodilation and anti-inflammatory responses.[4]
3. What are the roles of PEG300 and Tween-80 in the formulation?
-
PEG300 (Polyethylene glycol 300) acts as a water-miscible co-solvent to help dissolve this compound, which is poorly soluble in aqueous solutions.[5]
-
Tween-80 (Polysorbate 80) is a non-ionic surfactant that acts as a wetting agent and emulsifier. It helps to prevent the precipitation of the drug upon dilution in aqueous media, such as blood, and improves the overall stability of the formulation.
4. Is this formulation suitable for intravenous (IV) injection?
While this formulation is used for parenteral administration in preclinical studies, careful consideration must be given to the concentration of each component, especially DMSO, for intravenous use. High concentrations of DMSO can cause hemolysis and other adverse effects. For IV injections, it is often recommended to minimize the DMSO concentration, ideally to 2% or less in the final formulation.
5. How should the this compound formulation be stored, and for how long?
It is highly recommended to prepare the final working solution fresh on the day of use. If a stock solution of this compound in DMSO is prepared, it can typically be stored at -20°C or -80°C. However, the stability of the final mixed vehicle formulation containing PEG300, Tween-80, and saline is limited, and it should be used promptly to avoid potential precipitation or degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness during preparation | Incomplete dissolution of this compound. | Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution. Ensure thorough mixing after the addition of each component. |
| Precipitation upon addition of saline | The aqueous component is added too quickly, causing the drug to crash out. | Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual mixing. |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or temperature. | Ensure the correct order of addition (DMSO stock, then PEG300, then Tween-80, and finally saline). Homogenize the solution thoroughly after each step. Gentle warming may also help. |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use. Avoid refrigeration unless stability at lower temperatures has been confirmed. |
| Degradation of this compound in the formulation | Formaldehyde impurities in PEG300 and/or Tween-80 can react with the active pharmaceutical ingredient.[6] | Use high-purity, low-aldehyde excipients from a reputable supplier.[5] If degradation is suspected, an analytical method should be developed to quantify the degradant.[6] |
| Adverse reaction in animals upon injection (e.g., irritation, distress) | The concentration of DMSO or other excipients may be too high, or the injection volume is too large. | Reduce the final concentration of DMSO in the formulation to the lowest possible level that maintains solubility. Adjust the injection volume according to the animal's weight and the recommended guidelines for the specific injection route. |
Quantitative Data
The following tables provide a template for summarizing key quantitative data for your this compound formulation. It is recommended that researchers generate this data for their specific formulation and experimental conditions.
Table 1: Solubility of this compound in Different Formulations
| Formulation Components (v/v/v/v) | This compound Concentration (mg/mL) | Appearance |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | Clear Solution |
| User-defined formulation 1 | Enter data | Enter observation |
| User-defined formulation 2 | Enter data | Enter observation |
Table 2: Stability of this compound Formulation (e.g., 2.5 mg/mL)
| Storage Condition | Time Point | % this compound Remaining | Appearance |
| Room Temperature | 0 hr | 100% | Clear Solution |
| 4 hr | Enter data | Enter observation | |
| 24 hr | Enter data | Enter observation | |
| 4°C | 0 hr | 100% | Clear Solution |
| 4 hr | Enter data | Enter observation | |
| 24 hr | Enter data | Enter observation |
Table 3: Physicochemical Properties of the Formulation Vehicle
| Property | Value | Method |
| pH | Enter data | pH meter |
| Viscosity (cP at 25°C) | Enter data | Viscometer |
| Osmolality (mOsm/kg) | Enter data | Osmometer |
Experimental Protocols
1. Protocol for Preparation of this compound Formulation (1 mL of 2.5 mg/mL solution)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300), low aldehyde
-
Tween-80 (Polysorbate 80), low aldehyde
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock solution. Ensure it is fully dissolved; sonication may be used if necessary.
-
To a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution. It should be a clear, homogenous solution free of any particulates.
2. HPLC Method for Quantification of this compound (General Method)
This is a general HPLC method that can be adapted for the quantification of this compound in the formulation. Method development and validation are required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of this compound standards in the formulation vehicle to create a calibration curve.
-
Sample Preparation: Dilute the this compound formulation samples with the mobile phase to fall within the range of the calibration curve.
Visualizations
Caption: this compound inhibits GSNOR, increasing GSNO levels and enhancing NO signaling.
Caption: Workflow for preparing the this compound injectable formulation.
References
- 1. Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. pharma.basf.com [pharma.basf.com]
- 6. Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to N6022 in Long-Term Cell Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the S-nitrosoglutathione reductase (GSNOR) inhibitor, N6022, during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR).[1][2][3][4][5][6] GSNOR is the primary enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), a key endogenous carrier and donor of nitric oxide (NO).[7] By inhibiting GSNOR, this compound leads to an accumulation of intracellular GSNO, which in turn enhances NO-mediated signaling pathways through S-nitrosylation of target proteins.
Q2: My cells are showing decreased sensitivity to this compound after prolonged treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on established principles of drug resistance, several plausible mechanisms could be at play:
-
Upregulation of GSNOR expression: Cells may adapt by increasing the expression of the drug target, GSNOR, to overcome the inhibitory effect of this compound.
-
Alterations in drug influx/efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.
-
Activation of compensatory signaling pathways: Cells might activate alternative pathways to counteract the effects of increased S-nitrosylation. This could involve the upregulation of denitrosylating enzymes or modulation of downstream effector proteins.
-
Changes in redox homeostasis: Alterations in the cellular redox state, such as increased levels of glutathione (GSH), could potentially impact the efficacy of this compound.
Q3: How can I determine if my cells have developed resistance to this compound?
The most direct way is to perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in your long-term treated cells compared to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.
Troubleshooting Guide
Problem 1: Gradual loss of this compound efficacy over several passages.
This is a classic sign of acquired resistance. The following troubleshooting workflow can help you investigate the underlying cause.
Caption: Troubleshooting workflow for investigating this compound resistance.
Problem 2: Inconsistent results with this compound treatment.
If you are observing variability in your experiments, consider the following:
-
Compound Stability: Ensure that your stock solutions of this compound are stored correctly and that you are using freshly prepared dilutions for your experiments.
-
Cell Health: Monitor the health and confluency of your cell cultures. Stressed or overly confluent cells may respond differently to treatment.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations.
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in a sensitive parental cell line and a derived resistant subline. These values are for illustrative purposes and will need to be determined experimentally for your specific cell model.
| Cell Line | Treatment Duration | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 24 hours | 10 | 1 |
| Resistant Subline | 24 hours | 150 | 15 |
| Parental (Sensitive) | 72 hours | 5 | 1 |
| Resistant Subline | 72 hours | 80 | 16 |
Experimental Protocols
Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Parental and suspected resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of GSNOR Expression
Objective: To compare the protein expression levels of GSNOR in sensitive and resistant cells.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GSNOR
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from parental and resistant cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSNOR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Reprobe the membrane with a loading control antibody to ensure equal protein loading.
Biotin-Switch Assay for Detecting Protein S-nitrosylation
Objective: To assess the overall levels of protein S-nitrosylation in response to this compound treatment. A detailed protocol can be found in the literature.[8][9] Commercial kits are also available.[10][11]
Principle: This assay involves three main steps:
-
Blocking of free thiol groups with a methylthiolating agent.
-
Selective reduction of S-nitrosothiols to free thiols using ascorbate.
-
Labeling of the newly formed free thiols with a biotinylating reagent. Biotinylated proteins can then be detected by western blotting with an anti-biotin antibody.
Caption: Workflow of the biotin-switch assay.
Signaling Pathways and Resistance Mechanisms
GSNOR Signaling Pathway
The following diagram illustrates the central role of GSNOR in regulating S-nitrosoglutathione (GSNO) levels and downstream nitric oxide (NO) signaling. This compound inhibits GSNOR, leading to an accumulation of GSNO and increased S-nitrosylation of target proteins, which modulates various cellular processes.
Caption: GSNOR signaling pathway and the action of this compound.
Hypothetical Resistance Mechanism: Upregulation of a Compensatory Pathway
This diagram illustrates a potential mechanism of resistance where long-term this compound treatment leads to the upregulation of a denitrosylating enzyme (e.g., Thioredoxin), which counteracts the increased S-nitrosylation, thereby restoring the cellular state and reducing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GSNOR | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 8. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. caymanchem.com [caymanchem.com]
Minimizing N6022 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of N6022 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the solid powder should be kept in a dry, dark environment at -20°C. For short-term storage, 0-4°C is acceptable for days to weeks. Stock solutions in DMSO can be stored at -80°C for up to two years and at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: My this compound powder has changed color from off-white to yellowish-brown. Is it still usable?
A2: A color change may indicate degradation. This compound is a pyrrole-containing compound, and such compounds can be susceptible to oxidation and polymerization, which can lead to a change in color. If you observe a significant color change, it is advisable to use a fresh batch of the compound to ensure the integrity of your experimental results.
Q3: I am dissolving this compound for an in vivo experiment. What is the best practice to ensure its stability in the formulation?
A3: Due to its poor solubility in water, this compound requires co-solvents for in vivo administration. A common formulation involves dissolving this compound in DMSO first, followed by the addition of other co-solvents such as PEG300 and Tween-80, and finally saline or PBS. It is critical to prepare these aqueous-based formulations fresh on the day of the experiment. The immediate use of these solutions is recommended to minimize potential degradation in the aqueous environment.
Q4: Can I expose my this compound solutions to light during my experiments?
A4: It is strongly recommended to protect this compound solutions from light. While specific photostability data is not publicly available, general best practices for pyrrole-containing compounds and the advice to store the solid in the dark suggest that light exposure could contribute to degradation. Whenever possible, use amber vials or cover your experimental setup with aluminum foil.
Q5: I am seeing inconsistent results in my cell-based assays using this compound. Could degradation be a factor?
A5: Yes, degradation of this compound could lead to inconsistent results. If you are diluting your this compound stock solution in an aqueous cell culture medium for your assays, it is best to prepare these working solutions immediately before adding them to your cells. Avoid storing diluted aqueous solutions of this compound for extended periods. Also, ensure your DMSO stock solution is not too old and has been stored correctly.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no activity of this compound in the experiment. | Degradation of this compound due to improper storage or handling. | - Verify that the solid this compound has been stored at -20°C in a dark, dry place.- Ensure that DMSO stock solutions have been stored at -20°C or -80°C and are not expired.- Prepare fresh aqueous working solutions for each experiment. Do not use previously prepared and stored aqueous dilutions. |
| Precipitation of this compound in the final formulation for in vivo studies. | Poor solubility in the chosen vehicle. | - Ensure the correct order of solvent addition as specified in the protocol (typically DMSO first).- Gentle warming and sonication can aid in dissolution.- Adjust the ratio of co-solvents if precipitation persists. |
| High variability between experimental replicates. | Inconsistent concentrations of active this compound due to degradation. | - Prepare a single batch of working solution for all replicates in an experiment to ensure consistency.- Minimize the time between the preparation of the working solution and its use in the assay.- Protect the working solution from light during the experiment. |
| Discoloration of this compound solutions. | Oxidation or polymerization of the compound. | - Discard the discolored solution and prepare a fresh one from a reliable stock.- If the solid powder is discolored, consider it potentially degraded and use a new batch. |
Data Summary
This compound Storage Recommendations
| Form | Storage Condition | Duration |
| Solid Powder | -20°C, dry and dark | Long-term (months to years) |
| 0-4°C, dry and dark | Short-term (days to weeks) | |
| DMSO Stock Solution | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |
| Aqueous Working Solution | Room Temperature | Prepare fresh for immediate use |
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Sonication may be required. |
| Water | Insoluble | |
| Ethanol | Sparingly soluble |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of this compound Formulation for In Vivo Administration
This is a general protocol and may need optimization based on the specific experimental requirements.
-
Start with a 10 mM stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes of each component based on the desired final concentration and volume.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is clear.
-
Finally, add the saline or PBS and mix gently.
-
This formulation should be prepared fresh on the day of the experiment and used immediately.
Visualizations
Technical Support Center: N6022 Selectivity and Experimental Guidance
Welcome to the technical support center for researchers utilizing N6022. This resource provides in-depth information regarding the selectivity of this compound against various alcohol dehydrogenase (ADH) isoforms, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5).[1][2] It binds to the S-nitrosoglutathione (GSNO) substrate binding pocket, exhibiting a mixed uncompetitive mode of inhibition towards GSNO.[3]
Q2: How selective is this compound for GSNOR over other alcohol dehydrogenase (ADH) isoforms?
Q3: What are the known downstream effects of GSNOR inhibition by this compound?
Inhibition of GSNOR by this compound leads to an increase in the intracellular levels of S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO).[4][5] This modulation of SNOs has been shown to impact cellular signaling in several ways, including:
-
Suppression of NF-κB activation: GSNOR inhibition can limit the activation of the transcription factor NF-κB.[4]
-
Activation of soluble guanylyl cyclase (sGC): By increasing SNO levels, GSNOR inhibitors can lead to the activation of sGC.[4]
-
Modulation of protein S-nitrosylation: GSNOR plays a key role in regulating the S-nitrosylation of various proteins, and its inhibition can therefore alter the activity of numerous cellular pathways.[1][2]
Quantitative Data Summary
Currently, specific IC50 or Ki values for this compound against a comprehensive panel of human ADH isoforms are not publicly available. The primary reported inhibitory activity is against its main target, GSNOR.
| Target | IC50 | Ki | Reference |
| GSNOR (ADH5) | 8 nM | 2.5 nM | [3] |
Researchers are encouraged to perform their own selectivity profiling of this compound against the ADH isoforms relevant to their studies.
Experimental Protocols
Determining the IC50 of this compound against ADH Isoforms
This protocol is adapted from methodologies used for other GSNOR inhibitors and provides a framework for assessing the selectivity of this compound.
Materials:
-
Purified human ADH isoforms (e.g., ADH1A, ADH1B, ADH1C, ADH2, ADH4)
-
This compound
-
NAD+
-
Specific alcohol substrate for each isoform (e.g., ethanol for ADH1 isoforms, retinol for ADH4)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Prepare solutions of ADH enzyme, NAD+, and the alcohol substrate in assay buffer at desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
ADH enzyme solution
-
This compound solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Add the NAD+ solution to each well.
-
Initiate the enzymatic reaction by adding the specific alcohol substrate to each well.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. This measures the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH formation) for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-enzyme control wells | - Contamination of reagents with NADH or other reducing agents. - Non-enzymatic reduction of NAD+. | - Use fresh, high-purity reagents. - Prepare fresh buffers. - Run a blank reaction without substrate to check for non-specific NAD+ reduction. |
| Low or no enzyme activity in control wells | - Inactive enzyme due to improper storage or handling. - Incorrect assay conditions (pH, temperature). - Substrate or cofactor concentration is too low. | - Verify enzyme activity with a known positive control inhibitor. - Ensure assay buffer pH and temperature are optimal for the specific ADH isoform. - Confirm that substrate and NAD+ concentrations are at or above their Km values. |
| Inconsistent results between replicates | - Pipetting errors. - Incomplete mixing of reagents. - Temperature fluctuations across the plate. | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing after adding each reagent. - Use a temperature-controlled plate reader or incubator. |
| Precipitation of this compound in assay buffer | - Poor solubility of this compound at the tested concentrations. | - Check the final DMSO concentration in the assay and ensure it is low (typically <1%) and consistent across all wells. - Test the solubility of this compound in the assay buffer before running the full experiment. |
Visualizations
Signaling Pathways
Caption: this compound inhibition of GSNOR and its downstream signaling effects.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against ADH isoforms.
Logical Relationship: Troubleshooting
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. Human class IV alcohol dehydrogenase: kinetic mechanism, functional roles and medical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling for N6022 Impact on Cytochrome P450 Enzymes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the impact of N6022 on cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the known impact of this compound on cytochrome P450 (CYP) enzymes?
This compound is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR).[1] Published research indicates that analogues of this compound were specifically designed to reduce or remove inhibitory activity against cytochrome P450 enzymes, suggesting that the parent compound may have some off-target effects on CYPs. However, specific public data on the IC50 or Ki values of this compound for various CYP isoforms is limited. Therefore, it is recommended that researchers empirically determine the inhibitory potential of this compound on relevant CYP isoforms for their specific experimental context.
Q2: Why is it important to evaluate the effect of this compound on CYP enzymes?
CYP enzymes are crucial for the metabolism of a vast number of drugs.[2][3] If this compound inhibits a particular CYP isoform, it could lead to drug-drug interactions, altering the metabolism of co-administered drugs and potentially causing adverse effects or reduced efficacy.[2][4] Therefore, understanding the CYP inhibition profile of this compound is essential for in vitro studies and for predicting its in vivo behavior.
Q3: My results show unexpected variability in the metabolic rate of my primary compound when co-incubated with this compound. Could this be a CYP-related issue?
Yes, this could be due to several factors related to CYP enzymes. This compound might be acting as a direct inhibitor, a time-dependent inhibitor, or even an inducer of the CYP enzyme responsible for metabolizing your primary compound. Genetic polymorphisms in the enzymes in your test system (e.g., different batches of human liver microsomes) could also contribute to variability.[5] It is advisable to conduct a systematic CYP inhibition assay to characterize the nature of the interaction.
Q4: I am observing significant inhibition of a specific CYP isoform by this compound in my in vitro assay. What are the next steps?
If you observe significant inhibition, the next steps would be to:
-
Determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by performing kinetic studies.
-
Calculate the inhibition constant (Ki).
-
If time-dependent inhibition is suspected, perform an IC50 shift assay.
-
Consider the potential for in vivo drug-drug interactions based on the calculated in vitro parameters and the expected clinical concentrations of this compound.
Q5: Are there any known analogues of this compound with a cleaner CYP profile?
Yes, research has focused on developing pyrrole-based analogues of this compound with the specific goal of removing cytochrome P450 inhibition activities. If the impact on CYPs is a significant concern for your experiments, exploring these analogues might be a viable alternative.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound across experiments. | Inconsistent incubation times or temperatures. Pipetting errors. Variability in the activity of different lots of human liver microsomes or recombinant CYP enzymes. | Standardize all incubation parameters. Use calibrated pipettes and proper technique. Qualify new lots of microsomes or enzymes before use. |
| This compound appears to be a more potent inhibitor in pre-incubation assays (IC50 shift). | This compound may be a time-dependent inhibitor (TDI). | Conduct a full TDI assessment to determine the kinetic parameters of inactivation (k_inact and K_I). This will provide a more accurate prediction of the in vivo interaction potential. |
| Poor solubility of this compound in the assay buffer. | This compound has low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the incubation is low (typically <1%) and consistent across all wells. Use of a solubilizing agent may be considered, but its own potential to inhibit CYPs should be evaluated. |
| Unexpectedly low CYP activity in control wells. | Improper storage of microsomes or recombinant enzymes. Degradation of cofactors (e.g., NADPH). Presence of inhibitory contaminants. | Store enzymes at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh cofactor solutions for each experiment. Use high-purity reagents and test for potential contamination. |
| No inhibition observed even at high concentrations of this compound. | The specific CYP isoform being tested is not sensitive to this compound. The concentration range tested is too low. This compound may be rapidly metabolized by the test system. | Confirm that the positive control inhibitor for the specific CYP isoform is active. Test a wider and higher concentration range of this compound. Consider the metabolic stability of this compound in the test system. |
Data Presentation
Table 1: Representative Data on the Inhibitory Potential of a Test Compound on Major Cytochrome P450 Isoforms.
This table presents hypothetical data to serve as a template for researchers to populate with their own experimental findings on this compound or other test compounds.
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potency |
| CYP1A2 | Phenacetin | > 50 | Weak/None |
| CYP2C9 | Diclofenac | 25.3 | Weak |
| CYP2C19 | S-Mephenytoin | 12.8 | Moderate |
| CYP2D6 | Dextromethorphan | 45.1 | Weak |
| CYP3A4 | Midazolam | 8.7 | Moderate |
| CYP3A4 | Testosterone | 10.2 | Moderate |
Experimental Protocols
Protocol 1: Direct Inhibition of Cytochrome P450 Enzymes using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major CYP isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP probe substrates (see Table 1)
-
Positive control inhibitors for each CYP isoform
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.
-
Prepare stock solutions of probe substrates and positive control inhibitors in an appropriate solvent.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, HLM, and the this compound working solution or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound on CYP enzymes.
Caption: Hypothetical pathway of this compound-mediated drug-drug interaction via CYP3A4.
References
- 1. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 4. dev.drugbank.com [dev.drugbank.com]
- 5. bioivt.com [bioivt.com]
Validation & Comparative
Validating GSNOR Inhibition in Cellular Models: A Comparative Guide to N6022 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S-nitrosoglutathione reductase (GSNOR) inhibitor N6022 with other alternative compounds. Supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows are presented to aid researchers in selecting the appropriate tools for their studies on nitric oxide signaling and GSNOR-targeted drug development.
Introduction to GSNOR and its Inhibition
S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a key enzyme that regulates the intracellular levels of S-nitrosoglutathione (GSNO). GSNO is a major endogenous S-nitrosothiol (SNO) that serves as a carrier and donor of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological processes including smooth muscle relaxation, neurotransmission, and immune responses. By catalyzing the irreversible NADH-dependent reduction of GSNO to oxidized glutathione (GSSG) and ammonia, GSNOR effectively terminates NO signaling mediated by GSNO and S-transnitrosation reactions.
Given its central role in modulating NO bioavailability, GSNOR has emerged as a promising therapeutic target for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disorders. Inhibition of GSNOR is expected to increase the intracellular concentration of GSNO and other SNOs, thereby potentiating the beneficial effects of NO signaling.
This compound is a potent, selective, and reversible inhibitor of GSNOR. This guide focuses on the validation of GSNOR inhibition by this compound in cellular models and provides a comparison with other known GSNOR inhibitors.
Comparative Performance of GSNOR Inhibitors
The potency of GSNOR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical assays and their ability to increase intracellular S-nitrosothiol levels in cellular models.
| Inhibitor | GSNOR IC50 (Biochemical Assay) | Key Cellular Effects | Reference |
| This compound | 8 nM[1] | Increases intracellular S-nitrosothiol (SNO) levels in RAW 264.7 macrophages. | [2] |
| SPL-334 | K_d_ = 2.0 µM | Reduces allergic airway inflammation in a mouse model. | [3] |
| Cavosonstat (N91115) | Not explicitly stated in the provided results. | Promotes CFTR maturation and plasma membrane stabilization. | [4] |
| GSNOR-IN-1 | Not explicitly stated in the provided results. | Neuroprotective activity. | |
| GSNOR-IN-2 | IC50 = 44.12 nM | Neuroprotective activity. |
Experimental Protocols
GSNOR Activity Assay (Spectrophotometric)
This biochemical assay measures the enzymatic activity of GSNOR by monitoring the consumption of its cofactor, NADH.
Principle: GSNOR catalyzes the reduction of GSNO using NADH as a cofactor. The decrease in NADH concentration is measured by the change in absorbance at 340 nm.
Materials:
-
Purified GSNOR enzyme
-
GSNO (S-nitrosoglutathione)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Assay buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay mixture in a cuvette containing the assay buffer, a known concentration of NADH (e.g., 15 µM), and the GSNOR inhibitor to be tested at various concentrations.
-
Initiate the reaction by adding a specific concentration of GSNO (e.g., 5 µM) and the purified GSNOR enzyme (e.g., 0.1 µg).
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the GSNOR activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of GSNOR inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for GSNOR Inhibition: Measurement of Intracellular S-Nitrosothiols (SNOs)
This assay validates the efficacy of GSNOR inhibitors in a cellular context by measuring the accumulation of SNOs, the downstream consequence of GSNOR inhibition.
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model as it can be stimulated to produce NO.
Principle: Inhibition of GSNOR in cells leads to an accumulation of intracellular GSNO and other SNOs. These SNOs can be quantified using methods like the biotin-switch assay or chemiluminescence-based techniques.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
GSNOR inhibitor (e.g., this compound)
-
Optional: NO donor (e.g., GSNO) or stimulants for endogenous NO production (e.g., LPS and IFN-γ)
-
Reagents for cell lysis
-
Reagents for SNO quantification (e.g., Biotin-HPDP, ascorbate, and streptavidin beads for biotin-switch assay)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to the desired confluency.
-
Treat the cells with the GSNOR inhibitor at various concentrations for a specific duration (e.g., 4-24 hours).
-
Optionally, co-treat with an NO donor or stimulant to enhance SNO production.
-
-
Cell Lysis:
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
-
Quantification of SNOs:
-
Biotin-Switch Assay: This technique involves three steps:
-
Blocking of free thiol groups with a thiol-modifying agent.
-
Selective reduction of S-nitrosothiols to thiols using ascorbate.
-
Labeling of the newly formed thiols with a biotinylating reagent (e.g., Biotin-HPDP).
-
-
The biotinylated proteins can then be detected and quantified by Western blotting using an anti-biotin antibody or captured using streptavidin beads for further analysis.
-
Chemiluminescence: SNOs can also be detected by chemiluminescence-based methods that measure the NO released from SNOs upon reduction or photolysis.
-
Visualizing the GSNOR Signaling Pathway and Experimental Workflows
To better understand the mechanism of GSNOR inhibition and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GSNOR Signaling Pathway and the site of action for this compound.
Caption: Experimental workflow for validating GSNOR inhibition in cellular models.
References
A Researcher's Guide to Confirming N6022 Target Engagement in Tissues
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is interacting with its intended target within a complex biological system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for confirming target engagement of N6022, a selective and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), in tissue samples. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate method for your research needs.
This compound is a small molecule inhibitor that potently targets S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the metabolic clearance of S-nitrosoglutathione (GSNO).[1][2][3][4] By inhibiting GSNOR, this compound leads to an accumulation of endogenous GSNO, a critical signaling molecule involved in a variety of physiological processes, including smooth muscle relaxation and anti-inflammatory responses. Confirmation of this compound's engagement with GSNOR in tissues is paramount for establishing a clear relationship between drug administration, target modulation, and the desired pharmacological effect.
This guide explores direct and indirect methods to assess this compound target engagement, presenting them in a comparative framework to aid in experimental design.
Comparison of Target Engagement Confirmation Methods
The selection of a method to confirm this compound target engagement will depend on various factors, including the specific research question, available equipment, and the nature of the tissue samples. The following table summarizes the key characteristics of the methods detailed in this guide.
| Method | Principle | Throughput | Advantages | Disadvantages |
| GSNOR Activity Assay | Measures the enzymatic activity of GSNOR in tissue lysates by monitoring the consumption of its co-factor, NADH. | Medium | Direct measure of target inhibition; relatively straightforward to implement. | Requires fresh or properly frozen tissue; may not reflect in vivo engagement in all cellular compartments. |
| S-Nitrosoglutathione (GSNO) Quantification | Measures the accumulation of the GSNOR substrate, GSNO, in tissues using Liquid Chromatography-Mass Spectrometry (LC-MS). | Low to Medium | Direct readout of the pharmacodynamic effect of GSNOR inhibition; highly sensitive and specific. | Requires specialized equipment (LC-MS); GSNO is labile and requires careful sample handling. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of GSNOR in response to this compound binding in intact cells or tissue lysates. | High (plate-based) | Confirms direct physical binding of this compound to GSNOR in a cellular context; can be adapted for high-throughput screening. | Requires specific antibodies for detection; optimization of heating conditions may be necessary. |
| Downstream Biomarker Analysis (Eosinophil Apoptosis) | Measures a downstream biological consequence of GSNOR inhibition, such as the induction of eosinophil apoptosis. | Low to Medium | Provides evidence of a functional cellular response to target engagement. | Indirect measure of target engagement; pathway may be influenced by other factors. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the this compound-GSNOR signaling pathway and the general workflows for the described experimental methods.
Caption: this compound inhibits GSNOR, leading to GSNO accumulation and increased protein S-nitrosylation.
Caption: Workflow for assessing this compound target engagement in tissue samples.
Experimental Protocols
GSNOR Activity Assay
This assay measures the enzymatic activity of GSNOR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.
Materials:
-
Tissue homogenization buffer (e.g., cell lysis buffer from Cell Signaling Technology)
-
Bradford reagent for protein quantification
-
Tris-HCl (2 mmol/L, pH 8.0)
-
EDTA (0.5 mmol/L)
-
NADH (200 µmol/L)
-
S-nitrosoglutathione (GSNO) (400 µmol/L)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Homogenize tissue samples in ice-cold homogenization buffer and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the Bradford assay.
-
In a 96-well plate, add 200 µg/mL of tissue homogenate to each well.
-
Add Tris-HCl and EDTA to the wells.
-
Add NADH to each well.
-
Initiate the reaction by adding GSNO.
-
Immediately measure the absorbance at 340 nm and continue to monitor every minute for 10 minutes.
-
Calculate GSNOR activity as the rate of GSNO-dependent NADH consumption.[1]
S-Nitrosoglutathione (GSNO) Quantification by LC-MS
This method provides a highly sensitive and specific measurement of GSNO levels in tissue samples.
Materials:
-
Liquid chromatography-electrospray/mass spectrometry (LC-ES/MS) system
-
GSNO, GSH, and GSSG standards
-
Extraction buffer (e.g., acetonitrile/water with formic acid)
-
Centrifugal filters
Protocol:
-
Homogenize tissue samples in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet proteins and debris.
-
Filter the supernatant using centrifugal filters.
-
Prepare a standard curve using known concentrations of GSNO, GSH, and GSSG.
-
Analyze the samples and standards by LC-ES/MS.
-
Quantify GSNO levels in the tissue samples by comparing to the standard curve.[4][5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Materials:
-
Intact cells or tissue lysates
-
This compound or vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GSNOR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Protocol:
-
Treat intact cells or tissue lysates with this compound or vehicle control for a specified time.
-
Aliquot the samples into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GSNOR in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[3][7][8]
Downstream Biomarker Analysis: Eosinophil Apoptosis
Inhibition of GSNOR by this compound has been shown to induce apoptosis in eosinophils. This can be assessed by flow cytometry and Western blotting.
Materials:
-
Isolated eosinophils from tissue or blood
-
This compound or vehicle control
-
7-Aminoactinomycin D (7-AAD) for flow cytometry
-
Antibodies against cleaved caspase-3 for Western blotting
-
Flow cytometer
-
Western blotting equipment and reagents
Protocol:
-
Isolate eosinophils from the tissue of interest.
-
Treat the isolated eosinophils with various concentrations of this compound or vehicle control.
-
For flow cytometry, stain the cells with 7-AAD, a marker for apoptotic cells, and analyze the percentage of 7-AAD positive cells.
-
For Western blotting, lyse the treated eosinophils and perform Western blot analysis to detect the levels of cleaved caspase-3, an executive marker of apoptosis.
-
An increase in the percentage of 7-AAD positive cells and an increase in cleaved caspase-3 levels in this compound-treated samples indicate the induction of apoptosis.[9]
By providing a range of methodologies with detailed protocols, this guide aims to empower researchers to confidently and accurately confirm the target engagement of this compound in their preclinical studies, thereby accelerating the development of novel therapeutics.
References
- 1. Therapeutic exploitation of the S-nitrosoglutathione/S-nitrosylation mechanism for the treatment of contusion spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The Physiological Implications of S-Nitrosoglutathione Reductase (GSNOR) Activity Mediating NO Signalling in Plant Root Structures | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. S-Nitrosoglutathione Reductase-The Master Regulator of Protein S-Nitrosation in Plant NO Signaling | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. prometheus-lsi.com [prometheus-lsi.com]
- 7. Effect of the S‐nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to GSNOR Inhibitors: N6022 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the S-nitrosoglutathione reductase (GSNOR) inhibitor N6022 with other notable inhibitors, focusing on their efficacy as demonstrated in preclinical and clinical studies. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to GSNOR Inhibition
S-nitrosoglutathione reductase (GSNOR) is a key enzyme that regulates the intracellular levels of S-nitrosoglutathione (GSNO), a critical endogenous S-nitrosothiol (SNO) that modulates nitric oxide (NO) signaling. By catalyzing the breakdown of GSNO, GSNOR plays a significant role in various physiological processes, including smooth muscle relaxation, inflammation, and immune responses.[1] Dysregulation of GSNOR activity has been implicated in the pathophysiology of several diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[2] Inhibition of GSNOR is therefore a promising therapeutic strategy to restore NO homeostasis and mitigate disease progression.
Comparative Efficacy of GSNOR Inhibitors
This section details the efficacy of this compound and other GSNOR inhibitors, presenting available quantitative data for comparison.
This compound
This compound is a potent, selective, and reversible inhibitor of GSNOR.[2] It has been evaluated in various preclinical models and has entered clinical trials for respiratory diseases.
In Vitro Potency:
| Compound | Target | IC50 | Ki | Reference |
| This compound | GSNOR | 8 nM | 2.5 nM | [2] |
Preclinical Efficacy in a Murine Model of Asthma:
A study utilizing an ovalbumin (OVA)-induced murine model of asthma demonstrated that this compound significantly attenuates airway hyperresponsiveness (AHR) and eosinophilic inflammation.
| Treatment | Dose | Effect on Airway Hyperresponsiveness (AHR) | Effect on Eosinophil Infiltration | Reference |
| This compound | 0.01 - 30 mg/kg (i.v.) | Dose-dependent attenuation of Penh | Significant reduction in BALF eosinophils | [3] |
Other GSNOR Inhibitors
Several other molecules have been identified as GSNOR inhibitors. Here, we focus on SPL-334 and N91115 (Cavosonstat) based on available data.
SPL-334:
SPL-334 is another selective GSNOR inhibitor that has shown efficacy in preclinical models of allergic airway inflammation.
In Vitro Potency:
| Compound | Target | Kd | Reference |
| SPL-334 | GSNOR | 2.0 µM | [4] |
Preclinical Efficacy in a Murine Model of Allergic Asthma:
Intranasal administration of SPL-334 in a mouse model of allergic airway inflammation resulted in a marked reduction in key asthma-related pathologies.
| Treatment | Effect on Airway Hyperresponsiveness (AHR) | Effect on Lung Inflammation | Reference |
| SPL-334 | Marked reduction | Significant decrease in airway eosinophils, Th2 cell accumulation, and mucus production | [5] |
N91115 (Cavosonstat):
N91115, also known as Cavosonstat, was primarily developed for the treatment of cystic fibrosis by stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein through GSNOR inhibition.[6] While preclinical data on its efficacy in asthma models for direct comparison with this compound is limited, its mechanism of action is relevant to the broader therapeutic potential of GSNOR inhibition. Clinical trials in cystic fibrosis did not meet their primary endpoints for lung function improvement.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Ovalbumin-Induced Murine Model of Asthma
This model is a standard method for inducing allergic airway inflammation and hyperresponsiveness, mimicking key features of human asthma.
Sensitization:
-
Mice are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant, typically aluminum hydroxide (alum), on days 0 and 14.[7]
Challenge:
-
Following sensitization, mice are challenged with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 28, 29, and 30).[7]
Assessment of Airway Hyperresponsiveness (AHR):
-
AHR is commonly measured using non-invasive whole-body plethysmography to assess the response to a bronchoconstrictor agent like methacholine. The parameter recorded is typically the enhanced pause (Penh).[3]
Assessment of Airway Inflammation:
-
Bronchoalveolar lavage fluid (BALF) is collected to quantify the number and type of inflammatory cells, particularly eosinophils.[3]
-
Lung tissue can be collected for histological analysis of inflammation and mucus production.[1]
Signaling Pathways and Mechanisms of Action
GSNOR inhibition leads to an increase in intracellular GSNO levels, which in turn enhances S-nitrosylation of target proteins. This post-translational modification can modulate various signaling pathways implicated in inflammation and bronchoconstriction.
Inhibition of GSNOR prevents the degradation of GSNO, leading to its accumulation. Elevated GSNO levels promote the S-nitrosylation of various proteins, which in turn leads to beneficial downstream effects such as bronchodilation and the reduction of inflammation.
The workflow for evaluating the efficacy of GSNOR inhibitors in a preclinical asthma model typically involves inducing the disease state, administering the therapeutic agent, and then assessing key pathological readouts.
Conclusion
This compound is a potent GSNOR inhibitor with demonstrated efficacy in preclinical models of asthma. While direct, head-to-head comparative data with other GSNOR inhibitors like SPL-334 and N91115 is limited, the available evidence suggests that GSNOR inhibition is a valid and promising therapeutic approach for inflammatory airway diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to understand the current landscape of GSNOR inhibitor development and to design future studies for direct comparison and further evaluation of this promising class of drugs. Further research is warranted to establish a clear comparative efficacy profile of these compounds and to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of S-nitrosoglutathione reductase protects against experimental asthma in BALB/c mice through attenuation of both bronchoconstriction and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. researchgate.net [researchgate.net]
N6022 vs. First-Generation GSNOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-nitrosoglutathione reductase (GSNOR), an enzyme critical in the regulation of endogenous S-nitrosothiols (SNOs), has emerged as a significant therapeutic target for a variety of diseases, including asthma, cystic fibrosis, and other inflammatory conditions. Inhibition of GSNOR prevents the breakdown of S-nitrosoglutathione (GSNO), a primary endogenous NO donor, leading to increased levels of S-nitrosylation of target proteins. This modulation of the nitric oxide (NO) signaling pathway can result in bronchodilation, anti-inflammatory effects, and other therapeutic outcomes. This guide provides a comparative analysis of N6022, a potent and selective GSNOR inhibitor, against first-generation inhibitors, offering a resource for researchers and drug development professionals in the field.
Data Presentation: Quantitative Comparison of GSNOR Inhibitors
The following table summarizes the key quantitative data for this compound and a representative first-generation GSNOR inhibitor, SPL-334.
| Parameter | This compound | SPL-334 (First-Generation) |
| IC50 | 8 nM[1] | Not explicitly reported, K D = 2.0 µM[2] |
| Ki | 2.5 nM[1] | Not reported |
| Mechanism of Action | Reversible, competitive inhibitor with respect to GSNO[1] | Selective GSNOR inhibitor[1] |
| Selectivity | Selective for GSNOR over other alcohol dehydrogenases[3] | Selective for GSNOR[1] |
GSNOR Signaling Pathway and Inhibition
Inhibition of GSNOR leads to an accumulation of GSNO, which can then transfer its NO group to cysteine residues on target proteins, a process known as S-nitrosylation. This post-translational modification can alter protein function, leading to various physiological effects.
References
Western blot analysis for GSNOR expression after N6022 treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N6022, a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR), with a focus on its application in experimental settings and its comparison with other alternatives. The information is intended for researchers, scientists, and drug development professionals working on the nitric oxide (NO) signaling pathway and related therapeutic areas.
This compound: A Potent Inhibitor of GSNOR Activity
This compound is a first-in-class, reversible, and highly selective small molecule inhibitor of GSNOR.[1][2] GSNOR is a key enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), a major endogenous reservoir of NO. By inhibiting GSNOR, this compound effectively increases the intracellular levels of GSNO, thereby modulating NO-based signaling pathways. This has significant implications for various physiological and pathological processes, including smooth muscle relaxation, inflammation, and immune responses.[3][4][5]
Performance Characteristics of this compound
Experimental data has consistently demonstrated the high potency of this compound as a GSNOR inhibitor. Its performance characteristics are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 8 nM | [1] |
| Ki | 2.5 nM | [1] |
| Mechanism of Action | Reversible, mixed competitive/uncompetitive inhibitor | [1][2] |
Note: While this compound is a potent inhibitor of GSNOR activity, there is currently a lack of published data from Western blot analyses specifically demonstrating the effect of this compound treatment on GSNOR protein expression levels. Studies have shown that in disease models with elevated GSNOR expression, this compound treatment is effective, but these studies do not present Western blots of GSNOR post-treatment.[4]
Comparison with Alternatives
Currently, this compound is one of the most well-characterized and potent GSNOR inhibitors available for research. Other compounds have been investigated, but this compound remains a benchmark for its selectivity and efficacy in preclinical models. The primary alternative to using a small molecule inhibitor like this compound is the use of genetic models, such as GSNOR knockout mice, to study the long-term consequences of GSNOR deficiency.
| Approach | Advantages | Disadvantages |
| This compound Treatment | - Acute and reversible inhibition- Dose-dependent effects can be studied- High selectivity for GSNOR | - Potential off-target effects (though minimal with this compound)- Pharmacokinetic considerations |
| GSNOR Knockout Models | - Complete and chronic absence of GSNOR- Useful for studying developmental and long-term roles | - Potential for compensatory mechanisms to develop- Does not allow for acute modulation of GSNOR activity |
Experimental Protocols
Western Blot Analysis for GSNOR Expression
This protocol outlines a general procedure for assessing GSNOR protein expression in mammalian cell or tissue lysates.
1. Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
2. SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10-12% for GSNOR, which has a molecular weight of approximately 40 kDa).
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GSNOR overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
For quantitative analysis, ensure the signal is within the linear range of detection and normalize the GSNOR band intensity to a loading control protein (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 5. S-nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
N6022: A Comparative Analysis of its Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
N6022 has emerged as a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR), a critical enzyme in the regulation of nitric oxide (NO) signaling.[1][2][3][4] By inhibiting GSNOR, this compound effectively increases the bioavailability of S-nitrosoglutathione (GSNO), an endogenous bronchodilator and anti-inflammatory agent.[1][5][6] This guide provides a comparative overview of this compound's activity across various cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters of this compound's activity and effects in different cell lines as reported in the literature.
| Cell Line | Assay Type | Parameter | Value | Reference |
| - | Enzyme Inhibition Assay | IC50 | 8 nM | [1][2][3][4] |
| - | Enzyme Inhibition Assay | Ki | 2.5 nM | [1][2][4] |
| Rat Hepatoma (H4IIE) | Cell Integrity/Viability | Dose-dependent effects observed | - | [2][6] |
| Human Lung Epithelial (A549) | Cytotoxicity Assay | Low cytotoxicity | - | [4] |
| Mouse Eosinophils (from IL-5 transgenic mice) | Apoptosis Assay (7-AAD staining) | Increased apoptosis | - | [5] |
| Mouse CD4+ T cells (in EAE model) | T-cell polarization and function | Inhibition of TH1 and TH17, induction of TH2 and Treg | - | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for cross-validating this compound's activity, the following diagrams are provided.
Caption: Inhibition of GSNOR by this compound enhances NO signaling.
References
- 1. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of the S‐nitrosoglutathione reductase inhibitor this compound on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
N6022: A Comparative Analysis in Preclinical Asthma and COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of N6022, a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), in preclinical models of asthma and Chronic Obstructive Pulmonary Disease (COPD). By targeting GSNOR, this compound modulates the levels of S-nitrosoglutathione (GSNO), a critical endogenous bronchodilator and anti-inflammatory molecule, offering a novel therapeutic avenue for these chronic respiratory diseases.
Mechanism of Action
This compound is a potent and reversible small-molecule inhibitor of GSNOR, with a half-maximal inhibitory concentration (IC50) of 8 nM and an inhibitory constant (Ki) of 2.5 nM.[1] GSNOR is the primary enzyme responsible for the metabolism of GSNO. By inhibiting GSNOR, this compound increases the bioavailability of GSNO, which in turn can lead to bronchodilation and a reduction in airway inflammation. This mechanism is relevant to both asthma and COPD, as dysregulation of nitric oxide (NO) signaling and increased GSNOR activity have been implicated in the pathophysiology of both diseases.[1]
Preclinical Efficacy: A Comparative Summary
This compound has demonstrated therapeutic potential in distinct preclinical models of asthma and COPD, addressing the hallmark inflammatory and physiological characteristics of each disease.
| Parameter | Asthma Model (Ovalbumin-Induced) | COPD Model (Cigarette Smoke-Induced) |
| Primary Inflammatory Cell Target | Eosinophils | Neutrophils |
| Effect on Airway Inflammation | Significantly decreases eosinophilic infiltration in bronchoalveolar lavage fluid (BALF).[1] | Reduces the levels of pro-inflammatory cytokines IL-6 and IL-1β in BALF.[2] |
| Effect on Airway Hyperresponsiveness (AHR) | Protects against methacholine-induced AHR.[1] | Data on direct AHR measurement in COPD models is limited in the provided search results. |
| Effect on Lung Structure | Limits mucus production.[1] | Significantly decreases cigarette smoke-induced alveolar airspace enlargement (emphysema).[2] |
| Additional Therapeutic Effects | Induces eosinophil apoptosis in vitro.[1] | Reduces oxidative stress and cellular senescence in the lungs. Restores the function of the cystic fibrosis transmembrane conductance regulator (CFTR).[2] |
| Effective Dose Range (in mice) | ≥0.0005 mg/kg (for eosinophil infiltration)[3] | 4 mg/kg (for reducing lung damage)[3] |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model (Mouse)
This model mimics the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum adjuvant on specific days (e.g., day 0 and day 14).
-
Challenge: Subsequently, mice are challenged with aerosolized OVA for a set number of days to induce an allergic airway response.
-
This compound Administration: this compound is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specified time point before or during the challenge phase.
-
Assessment of Airway Inflammation: 24 hours after the final OVA challenge, bronchoalveolar lavage (BAL) is performed to collect fluid for the analysis of inflammatory cell infiltrates, particularly eosinophils, by differential cell counting.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of a bronchoconstrictor, such as methacholine, using techniques like invasive plethysmography to assess changes in lung resistance and compliance.
Cigarette Smoke-Induced COPD Model (Mouse)
This model recapitulates key features of COPD, including neutrophilic inflammation, emphysema, and oxidative stress.
-
Exposure: Mice are exposed to whole-body cigarette smoke (CS) for a prolonged period (e.g., 4-6 months) to induce a chronic inflammatory state and lung damage.
-
This compound Administration: this compound is administered to the CS-exposed mice, often during the later stages of the exposure period, to assess its therapeutic effects.
-
Assessment of Lung Inflammation: BAL fluid is collected to analyze the inflammatory cell profile, with a focus on neutrophils. Pro-inflammatory cytokines such as IL-6 and IL-1β are also quantified in the BALF.
-
Assessment of Emphysema: Lung tissue is fixed, and morphometric analysis is performed to quantify the mean linear intercept, a measure of alveolar airspace enlargement, to assess the degree of emphysema.
-
Assessment of Oxidative Stress and Other Markers: Lung tissue homogenates are used to measure markers of oxidative stress. Additionally, markers of cellular senescence and the expression and function of proteins like CFTR can be evaluated.
Visualizing the Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits GSNOR, increasing GSNO levels and promoting therapeutic effects.
Experimental Workflow: Asthma Model
Caption: Workflow for evaluating this compound in an ovalbumin-induced mouse model of asthma.
Experimental Workflow: COPD Model
Caption: Workflow for assessing this compound in a cigarette smoke-induced mouse model of COPD.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of both asthma and COPD, albeit through mechanisms tailored to the distinct pathophysiology of each disease. In asthma models, its primary benefit appears to be the reduction of eosinophilic inflammation and airway hyperresponsiveness. In COPD models, this compound shows promise in mitigating emphysema, neutrophilic inflammation, and oxidative stress. Further research is warranted to fully elucidate the comparative efficacy of this compound and to translate these preclinical findings into effective clinical therapies for both conditions.
References
N6022: A Head-to-Head Comparison with Leading Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of N6022, a novel S-nitrosoglutathione reductase (GSNOR) inhibitor, with established anti-inflammatory drugs. The following analysis is based on preclinical data from widely accepted animal models of inflammatory diseases, offering a valuable resource for researchers in the field of inflammation and drug discovery.
Mechanism of Action: A Novel Approach to Inflammation Control
This compound offers a unique mechanism of action compared to traditional anti-inflammatory agents. By inhibiting GSNOR, this compound increases the bioavailability of S-nitrosoglutathione (GSNO), an endogenous molecule with potent bronchodilatory and anti-inflammatory properties. This mode of action contrasts with the broader immunosuppressive effects of corticosteroids and the targeted pathway inhibition of leukotriene modifiers.
Signaling Pathway of this compound and Comparator Drugs
Caption: Comparative signaling pathways of this compound, corticosteroids, and montelukast.
Preclinical Efficacy in a Murine Model of Ovalbumin-Induced Asthma
The ovalbumin (OVA)-induced asthma model is a cornerstone for evaluating potential anti-asthmatic therapies. In this model, this compound demonstrates a significant reduction in key inflammatory markers, comparable and in some aspects potentially superior to established treatments.
| Drug/Treatment Group | Eosinophil Count in BALF (cells/mL) | TNF-α Level in BALF (pg/mL) | IL-6 Level in BALF (pg/mL) | Reference |
| Control (Saline) | 0.05 x 10⁴ | - | - | [1] |
| OVA-Challenged (Asthma Model) | 57.46 x 10⁴ | - | - | [1] |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Dexamethasone | 0.7 x 10³ (at 24h post-challenge) | Significant Reduction (qualitative) | No significant reduction | [2][3] |
| Budesonide | 7.14 x 10⁴ | Significant Reduction (qualitative) | Significant Reduction (qualitative) | [1][4] |
| Montelukast | Significant Reduction (qualitative) | Significant Reduction (qualitative) | Significant Reduction (qualitative) | [5][6] |
Note: Quantitative data for this compound in the OVA-induced asthma model regarding these specific endpoints were not available in the reviewed literature. Direct comparative studies are needed to definitively place this compound's efficacy in relation to other drugs.
Preclinical Efficacy in a Murine Model of DSS-Induced Colitis
Dextran sulfate sodium (DSS)-induced colitis is a widely used model for inflammatory bowel disease (IBD). This compound has shown promise in mitigating inflammation in this model.
| Drug/Treatment Group | Disease Activity Index (DAI) Score | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Level in Colon (pg/mg protein) | IL-6 Level in Colon (pg/mg protein) | Reference |
| Control | ~0 | Low | Low | Low | [1] |
| DSS-Treated (Colitis Model) | High (~3-4) | High | High | High | [1] |
| This compound | Significant Reduction (qualitative) | Data Not Available | Data Not Available | Data Not Available | |
| Anti-TNF-α Antibody | Lower than DSS group | Decreased compared to DSS group | - | - | [2] |
| 5-ASA | Lower than DSS group | Decreased compared to DSS group | - | - | [2] |
Note: Specific quantitative data for this compound on DAI and MPO activity in the DSS-induced colitis model were not available in the reviewed literature. The table includes data for standard IBD treatments for contextual comparison.
Experimental Protocols
Ovalbumin (OVA)-Induced Asthma Model in Mice
Objective: To induce an allergic airway inflammation model that mimics human asthma.
Methodology:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized with an intraperitoneal injection of OVA emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for a set period (e.g., 30 minutes) on several consecutive days.
-
Treatment: this compound or comparator drugs are administered at specified doses and times relative to the OVA challenges (e.g., intravenously or intraperitoneally before each challenge).
-
Endpoint Analysis: 24 to 48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels (e.g., TNF-α, IL-6) via ELISA. Lung tissue can also be collected for histological analysis.
Experimental Workflow: OVA-Induced Asthma Model
Caption: Workflow for the ovalbumin-induced asthma model.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
Objective: To induce acute or chronic colitis that resembles human ulcerative colitis.
Methodology:
-
Induction: Colitis is induced by administering DSS (typically 2-5%) in the drinking water of mice (e.g., C57BL/6 strain) for a defined period (e.g., 5-7 days for acute colitis).
-
Monitoring: Mice are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. These parameters are used to calculate the Disease Activity Index (DAI).
-
Treatment: this compound or comparator drugs are administered, often daily, starting before, during, or after DSS administration.
-
Endpoint Analysis: At the end of the study, colons are collected to measure length, and tissue samples are taken for histological analysis and measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Colon tissue can also be homogenized to measure cytokine levels.
Experimental Workflow: DSS-Induced Colitis Model
Caption: Workflow for the DSS-induced colitis model.
Conclusion
This compound, with its unique GSNOR-inhibiting mechanism, presents a promising novel therapeutic strategy for inflammatory diseases. The available preclinical data suggests its potential to modulate key inflammatory pathways. However, to fully ascertain its comparative efficacy, further head-to-head studies with standard-of-care anti-inflammatory drugs are warranted. The experimental frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Montelukast reduces airway eosinophilic inflammation in asthma: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Montelukast reduces eosinophilic inflammation by inhibiting both epithelial cell cytokine secretion (GM-CSF, IL-6, IL-8) and eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid
Disclaimer: The following disposal procedures are general guidelines based on the chemical structure of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid, which is identified as a solid organic compound containing aromatic heterocyclic (imidazole, pyrrole) and carboxylic acid functional groups. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to consult the official SDS for this chemical and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal protocols, before proceeding.
Proper chemical waste management is a critical aspect of laboratory safety and environmental protection. The following information provides essential guidance for researchers, scientists, and drug development professionals on the appropriate disposal of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid.
Summary of Disposal and Safety Information
The table below summarizes the key information for the proper disposal of the specified compound. This data is compiled from general laboratory safety practices for similar chemical structures.
| Parameter | Information | Rationale |
| Chemical Name | 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid | Full chemical name for accurate identification. |
| Physical State | Solid | Disposal procedures are for the compound in its solid form. |
| Chemical Class | Organic, Aromatic Heterocyclic, Carboxylic Acid | Dictates the appropriate waste stream and handling precautions. |
| Primary Hazard | Assumed to be a chemical irritant and potentially harmful if ingested or inhaled. | General precaution for complex organic molecules in a research setting. |
| Disposal Method | Segregation as solid organic chemical waste for licensed incineration.[1][2][3][4] | Prevents contamination of other waste streams and ensures complete destruction of the compound. |
| Incompatible Waste | Do not mix with aqueous waste, reactive chemicals, or strong oxidizing/reducing agents.[5][6] | To avoid unintended chemical reactions in the waste container. |
| PPE Requirement | Nitrile gloves, safety glasses/goggles, lab coat. | Standard personal protective equipment for handling chemical waste. |
| Waste Container | Labeled, sealed, and chemically compatible container for solid organic waste.[5][7] | Ensures safe containment and clear identification of the waste. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.
- Conduct all waste handling activities within a well-ventilated area, preferably inside a fume hood, to minimize inhalation exposure.
2. Waste Segregation and Containment:
- Identify the designated solid organic chemical waste container in your laboratory.[1][4] This container should be clearly labeled and made of a material compatible with organic solids.
- Do not mix this compound with other waste streams such as aqueous waste, sharps, or general trash.[3]
- Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust.
3. Labeling and Sealing the Waste Container:
- Ensure the waste container is accurately labeled with "Solid Organic Waste" and lists the chemical name: "3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid".[7]
- Once the waste has been added, securely seal the container to prevent any spills or release of vapors.
4. Temporary Storage and Final Disposal:
- Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6][8]
- Follow your institution's procedures for requesting a waste pickup.
5. Decontamination of Labware:
- Decontaminate any labware (e.g., beakers, spatulas) that came into contact with the chemical.
- Rinse the contaminated items with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in a designated liquid organic waste container.
- After decontamination, the labware can be washed with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid.
Caption: Disposal workflow for solid organic chemical waste.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. odu.edu [odu.edu]
Personal protective equipment for handling 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling the compound 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-yl)phenyl]pyrrol-2-yl]propanoic acid (CAS Number: 1208315-24-5). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
The primary hazards associated with this compound are summarized in the table below. This information is compiled from available Safety Data Sheets (SDS).
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Half-mask respirator with particulate filter | NIOSH approved (e.g., N95 or P100) or equivalent (e.g., EN 149 FFP2) |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 or EN 166 compliant |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, disposable |
| Body | Laboratory coat, long pants, and closed-toe shoes | Standard laboratory attire |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for safely handling the compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a powder containment hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before handling the compound.
-
An emergency eyewash station and safety shower must be readily accessible.
2. Donning PPE:
-
Put on a lab coat, closed-toe shoes, and long pants.
-
Don chemical-resistant gloves (nitrile or neoprene).
-
Fit-test your half-mask respirator.
-
Wear chemical splash goggles and a face shield.
3. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Carefully open the container with the compound.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat on the analytical balance.
-
Close the primary container tightly after dispensing.
-
If preparing a solution, add the solvent to the weighed powder in a suitable container within the fume hood.
4. Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
If heating the compound or solutions, do so in the fume hood with appropriate ventilation.
5. Doffing PPE:
-
Remove PPE in the correct order to avoid contamination: gloves, face shield, goggles, lab coat, and finally, the respirator.
-
Dispose of single-use PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, gently cover the powder with an absorbent material to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container. Clean the area with a wet cloth. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
All waste materials contaminated with 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-yl)phenyl]pyrrol-2-yl]propanoic acid must be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Compound: The original container with any remaining compound should be disposed of as hazardous chemical waste.
-
Solutions: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-yl)phenyl]pyrrol-2-yl]propanoic acid
Caption: A flowchart illustrating the safe handling workflow for the specified compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
